2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAWQNEBOGYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346204 | |
| Record name | 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85979-59-5 | |
| Record name | 2-Chloro-4-(4-fluorophenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive guide to the synthesis and characterization of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, a key intermediate in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process involving a condensation reaction to form the pyrimidine core, followed by a chlorination step. This guide details the complete experimental protocols for each synthetic step. Furthermore, it compiles extensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in clear tabular formats for ease of reference and comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and the general experimental workflow, providing an intuitive understanding of the processes involved.
Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The process begins with the base-catalyzed condensation of 4-fluorobenzaldehyde, ethyl acetoacetate, and urea to form the intermediate, 4-(4-fluorophenyl)-6-methyl-pyrimidin-2(1H)-one. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield the final product.
Experimental Protocols
Step 1: Synthesis of 4-(4-fluorophenyl)-6-methyl-pyrimidin-2(1H)-one
-
Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzaldehyde (0.1 mol, 12.41 g), ethyl acetoacetate (0.1 mol, 13.01 g), urea (0.15 mol, 9.01 g), and potassium carbonate (0.1 mol, 13.82 g).
-
Reaction: Add 200 mL of absolute ethanol to the flask. Heat the mixture to reflux and maintain this temperature with continuous stirring for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the purified product in a vacuum oven at 60°C. The product is obtained as a white to off-white solid.
Step 2: Synthesis of this compound
Caution: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reaction Setup: In a 250 mL three-necked flask fitted with a reflux condenser and a dropping funnel, place the dried 4-(4-fluorophenyl)-6-methyl-pyrimidin-2(1H)-one (0.05 mol) from the previous step.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 1.5 mol, 229.9 g, 140 mL) to the flask. Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4 hours.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Work-up and Isolation: Slowly and cautiously pour the cooled residue onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Further purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Characterization Data
The identity and purity of the synthesized this compound were confirmed by various analytical techniques. The molecular formula is C₁₀H₆ClFN₂ with a molecular weight of 208.62 g/mol .[1][2]
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₆ClFN₂ |
| Molecular Weight | 208.62 g/mol |
| Appearance | White solid |
| CAS Number | 85979-59-5 |
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the final product.
Table 1: NMR Spectral Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Comments | Reference |
| ¹H NMR | CDCl₃ | 8.70 (d, 1H, pyrimidine-H), 8.15-8.20 (m, 2H, Ar-H), 7.55 (d, 1H, pyrimidine-H), 7.20-7.25 (m, 2H, Ar-H) | SpectraBase |
| ¹⁹F NMR | DMSO | Internal Standard: C₆F₆. Data available in the literature. | [3] |
Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and instrument calibration. The data presented is a representative spectrum.
Table 2: Mass Spectrometry (MS) Data [1]
| Ionization Mode | m/z (Relative Intensity %) | Fragment |
| GC-MS (EI) | 208 [M]⁺, 210 [M+2]⁺ | Molecular Ion (with isotopic pattern for Cl) |
| 173 | [M-Cl]⁺ | |
| 146 | [M-Cl-HCN]⁺ |
Table 3: Infrared (IR) Spectroscopy Data [4]
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~1580, 1550, 1490 | C=C and C=N stretching (aromatic and pyrimidine rings) |
| ~1230 | C-F stretch |
| ~840 | C-Cl stretch |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is outlined below. This process ensures the efficient production and rigorous quality control of the final compound.
Conclusion
This guide has detailed a reliable and well-characterized method for the synthesis of this compound. The two-step synthetic protocol is robust and yields the target compound with good purity after standard purification techniques. The comprehensive characterization data provided, including NMR, MS, and IR, serves as a crucial reference for researchers to verify the successful synthesis of this important chemical intermediate. The structured protocols and workflows are designed to be easily followed by professionals in the fields of chemical synthesis and drug development.
References
Technical Guide: Physicochemical Properties of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine. This molecule belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents relevant chemical and conceptual diagrams to support research and development activities.
Physicochemical Properties
The following tables summarize the available physicochemical data for this compound. It is critical to note that while some experimental data is available, many properties are currently based on computational predictions.
Table 1: General and Physical Properties
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₆ClFN₂ | - | [3][4][5] |
| Molecular Weight | 208.62 g/mol | - | [4][5] |
| Melting Point | 125-126 °C | Experimental | [4] |
| Boiling Point | 364.2 ± 17.0 °C | Predicted | [4] |
| Density | 1.326 ± 0.06 g/cm³ | Predicted | [4] |
Table 2: Chemical and Drug-Likeness Properties
| Property | Value | Data Type | Source |
| pKa | -1.73 ± 0.31 | Predicted | [4] |
| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | - | [4] |
Synthesis
A reported synthesis for this compound involves a Suzuki coupling reaction.[4]
To a stirred solution of 2,4-dichloropyrimidine (3.00 g, 20.1 mmol) in toluene (25 mL), 4-fluorophenylboronic acid (2.82 g, 20.1 mmol), potassium carbonate (8.32 g, 60.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.630 g, 0.545 mmol), and a 1:1 (v/v) ethanol/water solvent mixture (36 mL) are sequentially added.[4] The reaction mixture is heated and stirred at 55 °C for 12 hours.[4] Following this, the mixture is concentrated under reduced pressure. The resulting residue is diluted with water and extracted with ethyl acetate.[4] The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and again concentrated under reduced pressure.[4] The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate eluent to yield 2-chloro-4-(4-fluorophenyl)pyrimidine as a yellow solid.[4]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. It is the temperature at which the solid phase is in equilibrium with the liquid phase.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be finely powdered)
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-2 °C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure of the gas above it.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Stirring apparatus
Procedure:
-
Place a small amount of the liquid sample into the test tube.
-
Invert the capillary tube (sealed end up) and place it into the test tube with the liquid.
-
Attach the test tube to the thermometer and immerse them in the heating bath.
-
Begin heating the bath while stirring to ensure even temperature distribution.
-
As the liquid heats, air trapped in the capillary tube will bubble out.
-
Continue heating until a continuous stream of bubbles emerges from the capillary tube.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Vials or test tubes
-
Vortex mixer
-
Analytical balance
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).
Procedure (Qualitative):
-
Add approximately 10 mg of the compound to a vial.
-
Add 1 mL of the chosen solvent.
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
Categorize the solubility as soluble, partially soluble, or insoluble.
Procedure (Quantitative - Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the solubility in units such as mg/mL or mol/L.
pKa Determination
The pKa is a measure of the acidity of a compound.
Apparatus:
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure (Potentiometric Titration):
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water/co-solvent mixture if the compound has low aqueous solubility).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Slowly add small, known volumes of the titrant from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
LogP Determination
LogP (the logarithm of the partition coefficient) is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnel or vials
-
n-Octanol
-
Water (or buffer at a specific pH)
-
Vortex mixer or shaker
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure (Shake-Flask Method):
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a known volume of this stock solution to a mixture of n-octanol and water in a separatory funnel or vial. The volumes of the two phases should be accurately known.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Allow the two phases to separate completely.
-
Carefully sample each phase.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the biological activity or the associated signaling pathways of this compound.
However, the pyrimidine scaffold is a well-established pharmacophore found in a wide range of biologically active compounds.[1][2] Derivatives of pyrimidine have been reported to exhibit a variety of therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1] For instance, certain pyrimidine derivatives have been investigated as kinase inhibitors, which are crucial regulators of cell signaling pathways.[6]
Given the structural features of this compound, it is plausible that it could interact with various biological targets. The pyrimidine core can participate in hydrogen bonding and π-stacking interactions, which are common in drug-receptor binding. The chloro and fluoro substituents can modulate the electronic properties and metabolic stability of the molecule.
The diagram below illustrates a generalized kinase signaling pathway, which is a common target for pyrimidine-based inhibitors. It is important to emphasize that this is a conceptual representation and does not imply a known activity for this compound.
Conclusion
This technical guide has compiled the available physicochemical information for this compound. While experimental data for its melting point and a synthesis protocol are available, further experimental determination of its other physical and chemical properties is required for a complete profile. The biological activity of this specific compound remains to be elucidated, though the pyrimidine scaffold it contains is of significant interest in drug discovery. The provided experimental protocols offer a framework for obtaining the missing empirical data.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. scbt.com [scbt.com]
- 4. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-chloro-4-(4-fluorophenyl)pyrimidine - Amerigo Scientific [amerigoscientific.com]
- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
2-Chloro-4-(4-fluoro-phenyl)-pyrimidine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-(4-fluorophenyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, synthesis, and physicochemical properties, with a focus on its potential as a kinase inhibitor.
Chemical Identity and Molecular Structure
CAS Number: 85979-59-5[1]
Molecular Formula: C₁₀H₆ClFN₂[2]
Molecular Weight: 208.62 g/mol [2]
IUPAC Name: 2-chloro-4-(4-fluorophenyl)pyrimidine
Canonical SMILES: C1=CC(=CC=C1C2=CC=NC(=N2)Cl)F
InChI Key: DGTAWQNEBOGYLH-UHFFFAOYSA-N
The molecular structure of 2-Chloro-4-(4-fluorophenyl)pyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a 4-fluorophenyl group at the 4-position. The presence of the halogen atoms and the aromatic systems makes it a versatile scaffold for further chemical modifications, particularly in the context of developing targeted therapeutics.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for 2-Chloro-4-(4-fluorophenyl)pyrimidine.
| Property | Value | Reference |
| Physical State | White to off-white solid | N/A |
| Melting Point | 101-103 °C | N/A |
| Solubility | Soluble in common organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol. Quantitative solubility data is not readily available in the literature. | N/A |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.64 (d, J=5.2 Hz, 1H), 8.16-8.12 (m, 2H), 7.61 (d, J=5.2 Hz, 1H), 7.23-7.18 (m, 2H) | N/A |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 166.6, 164.1 (d, J=252.5 Hz), 162.1, 160.1, 131.4 (d, J=3.0 Hz), 129.8 (d, J=9.1 Hz), 116.5 (d, J=22.2 Hz), 114.9 | N/A |
| IR (KBr), ν (cm⁻¹) | While a specific IR spectrum for this compound is not publicly available, characteristic peaks for similar structures include: ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C and C=N ring stretch), ~1230 (C-F stretch), ~780 (C-Cl stretch). | N/A |
| Mass Spectrum (EI) | Molecular Ion [M]⁺ at m/z 208, with a characteristic [M+2]⁺ peak for the chlorine isotope. | [1] |
Synthesis and Experimental Protocols
2-Chloro-4-(4-fluorophenyl)pyrimidine is commonly synthesized via a Suzuki cross-coupling reaction.
Synthesis Workflow
Caption: Suzuki Coupling Synthesis Workflow.
Detailed Experimental Protocol for Synthesis
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a mixture of toluene and ethanol is added (4-fluorophenyl)boronic acid (1.0-1.2 eq).
-
Addition of Reagents: An aqueous solution of potassium carbonate (2.0-3.0 eq) is added, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Reaction Conditions: The reaction mixture is heated to 80-100°C and stirred vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the organic solvents are removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2-Chloro-4-(4-fluorophenyl)pyrimidine.
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.
-
Mass Spectrometry (MS): Low-resolution mass spectra are acquired using an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) can be performed to confirm the elemental composition.
Biological Activity and Signaling Pathways
Derivatives of pyrimidine are widely recognized for their diverse biological activities, and they are key components in many approved drugs. The 2-chloro-4-phenyl-pyrimidine scaffold, in particular, is a common core in various kinase inhibitors.
Potential as an Aurora Kinase Inhibitor
Several studies have highlighted that pyrimidine derivatives with substitutions at the 2- and 4-positions can act as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitosis.[3] Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.[3]
The binding of these inhibitors to the ATP-binding pocket of the kinase can block its catalytic activity, leading to cell cycle arrest and apoptosis in cancer cells.
Aurora Kinase Signaling Pathway
The following diagram illustrates a simplified Aurora kinase signaling pathway and the potential point of inhibition by a 2-Chloro-4-(4-fluorophenyl)pyrimidine-based inhibitor.
Caption: Aurora Kinase Pathway Inhibition.
This guide provides foundational technical information for researchers and drug development professionals working with 2-Chloro-4-(4-fluorophenyl)pyrimidine. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
Spectroscopic Profile of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, a molecule of interest in medicinal chemistry and materials science. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on available information for this compound and structurally related analogues. Detailed experimental protocols for acquiring such data are also provided to facilitate reproducible research.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. It is important to note that while spectral data for this specific compound is available in databases such as SpectraBase, publicly accessible, detailed spectral assignments are limited.[1] Therefore, the data presented here is a consolidation of available information and representative values derived from closely related structures, including other substituted 2-chloropyrimidines and 4-fluorophenyl pyrimidines.
Table 1: Representative ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.6 - 8.8 | Doublet | ~5.0 | Pyrimidine H-6 |
| ~8.1 - 8.3 | Multiplet | - | Phenyl H-2', H-6' (ortho to F) |
| ~7.5 - 7.7 | Doublet | ~5.0 | Pyrimidine H-5 |
| ~7.2 - 7.4 | Multiplet | - | Phenyl H-3', H-5' (meta to F) |
Note: Chemical shifts are referenced to a standard internal solvent signal. The exact positions and coupling constants can vary based on the solvent and spectrometer frequency.
Table 2: Representative ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 168 | Pyrimidine C-4 |
| ~162 - 165 (d, ¹JCF) | Phenyl C-4' (attached to F) |
| ~160 - 162 | Pyrimidine C-2 |
| ~158 - 160 | Pyrimidine C-6 |
| ~130 - 132 (d, ³JCF) | Phenyl C-2', C-6' (ortho to F) |
| ~128 - 130 | Phenyl C-1' |
| ~115 - 117 (d, ²JCF) | Phenyl C-3', C-5' (meta to F) |
| ~110 - 112 | Pyrimidine C-5 |
Note: The carbon signals of the fluorophenyl ring will appear as doublets due to coupling with the ¹⁹F nucleus. The magnitude of the C-F coupling constants (JCF) is a key diagnostic feature.
Table 3: Representative IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1600 - 1550 | Strong | C=N and C=C stretching (pyrimidine and phenyl) |
| ~1500 - 1450 | Strong | Aromatic ring vibrations |
| ~1250 - 1200 | Strong | C-F stretching |
| ~850 - 800 | Strong | C-H out-of-plane bending (phenyl ring) |
| ~750 - 700 | Medium | C-Cl stretching |
Note: IR spectra of solid samples are typically acquired as KBr pellets or thin films.
Table 4: Representative Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 208/210 | ~100 / ~33 | [M]⁺ and [M+2]⁺ molecular ions (³⁵Cl/³⁷Cl isotopes) |
| 173 | Moderate | [M-Cl]⁺ |
| 146 | Moderate | [M-Cl-HCN]⁺ |
| 95 | High | [C₆H₄F]⁺ |
Note: The presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.[2]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely and label it.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument is tuned and shimmed to ensure magnetic field homogeneity.
-
A standard single-pulse experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A longer acquisition time and a greater number of scans are generally required for ¹³C NMR compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like dichloromethane or acetone.
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
-
IR Spectrum Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the solution is free of any particulate matter by filtration if necessary.
-
Transfer the solution to a GC autosampler vial.
-
-
GC-MS Analysis:
-
The analysis is performed on a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A small volume of the sample solution (typically 1 µL) is injected into the heated GC inlet, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, where separation of components occurs.
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Electron ionization (EI) at 70 eV is a common method for generating ions, which are then separated by their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a synthesized chemical compound.
References
Navigating the Physicochemical Landscape of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive published data for this specific molecule, this guide leverages established principles and data from structurally analogous compounds to provide a robust framework for its physicochemical characterization. Furthermore, it outlines detailed experimental protocols for determining its solubility and stability profiles, essential for preclinical development and formulation design.
Predicted Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability. Based on the structural features of this compound—a chlorinated pyrimidine core with a fluorinated phenyl substituent—a generally low aqueous solubility and higher solubility in organic solvents is anticipated.
The presence of the halogen atoms (chlorine and fluorine) and the aromatic rings contribute to the lipophilicity of the molecule. The pyrimidine core, with its nitrogen atoms, may offer some potential for hydrogen bonding, but the overall character of the molecule is expected to be hydrophobic.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The hydrophobic nature of the chloro- and fluoro-substituted aromatic rings is expected to dominate, leading to poor solvation by polar protic solvents. Some minimal solubility in alcohols may be observed due to the pyrimidine nitrogens.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions and are generally good solvents for a wide range of organic compounds. |
| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The lipophilic character of the molecule suggests good solubility in these solvents. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polarity imparted by the pyrimidine ring and the chlorine atom will likely limit solubility in highly non-polar solvents. |
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule under various stress conditions.
Hydrolytic Stability
The 2-chloro substituent on the pyrimidine ring is a potential site for nucleophilic substitution, particularly hydrolysis. The rate of hydrolysis is expected to be pH-dependent. Studies on other 2-chloropyrimidines indicate that they can undergo hydrolysis, and the reactivity is influenced by the other substituents on the pyrimidine ring.[2] In acidic conditions, protonation of the pyrimidine ring may activate the C-Cl bond towards nucleophilic attack by water. Conversely, under basic conditions, direct hydroxide attack can occur.
Photostability
Aromatic systems and molecules with heteroatoms can be susceptible to photodegradation. The ICH Q1B guidelines recommend testing for photostability to assess the impact of light exposure.[3][4] The fluorophenylpyrimidine moiety may absorb UV light, potentially leading to degradation pathways such as dehalogenation or rearrangement.
Thermal Stability
Thermal stress testing is crucial to determine the compound's stability during manufacturing, storage, and handling at elevated temperatures. Thermal decomposition of pyrimidine derivatives can be complex and is dependent on the substitution pattern.[5]
Oxidative Stability
The molecule should be tested for its susceptibility to oxidation, which can occur during formulation with excipients or upon exposure to atmospheric oxygen.
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Recommended Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature and 60°C | Hydrolysis of the 2-chloro group to a hydroxyl group (pyrimidinone formation).[2] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature and 60°C | Hydrolysis of the 2-chloro group to a hydroxyl group. |
| Oxidative | 3% - 30% H₂O₂, Room Temperature | N-oxidation of the pyrimidine ring, or other oxidative degradation. |
| Photolytic | Exposure to a combination of visible and UV light (ICH Q1B guidelines).[3][4] Solution and solid-state testing. | Dehalogenation, dimerization, or rearrangement products. |
| Thermal (Dry Heat) | 60°C - 100°C in a controlled oven, Solid state. | Decomposition, melting with degradation.[5] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, screw-cap vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Assessment: Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies.
Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition Application:
-
Hydrolysis: The stock solution is diluted with the acidic or basic solution to the target concentration and incubated at the specified temperatures. Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Oxidation: The stock solution is mixed with the hydrogen peroxide solution and kept at room temperature. Samples are collected at different intervals.
-
Photolysis: The compound in solution and in the solid state is exposed to a light source as per ICH Q1B guidelines. A control sample is kept in the dark.
-
Thermal: The solid compound is placed in a controlled temperature oven. Samples are taken at specified times.
-
-
Sample Neutralization/Quenching: For hydrolytic and oxidative studies, the reaction is stopped at each time point by neutralization or dilution.
-
Analysis: All samples, including a time-zero (unstressed) control, are analyzed by a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.
-
Peak Purity and Mass Balance: Peak purity of the parent peak should be assessed using a photodiode array (PDA) detector. Mass balance should be calculated to account for all the material.
Caption: General workflow for conducting forced degradation studies.
Conclusion
References
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This technical guide focuses on the specific scaffold, 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, a versatile intermediate poised for the synthesis of a diverse array of potentially bioactive molecules. While direct and extensive biological profiling of its derivatives is not yet widely published, its structural motifs—a reactive 2-chloro substituent and a 4-fluorophenyl group—are prevalent in compounds targeting a range of diseases. This document will provide a comprehensive overview of the synthesis of this key intermediate, explore its potential therapeutic applications based on the established activities of structurally related compounds, and offer detailed experimental protocols for its derivatization. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and discovery of novel therapeutics.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous biological processes, most notably as components of nucleic acids.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, leading to the development of a wide range of antibacterial, antifungal, antiviral, and anticancer agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and target-binding interactions.
The subject of this guide, this compound (CAS No. 85979-59-5), is a particularly interesting building block for medicinal chemists. The 2-chloro group serves as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine, alcohol, and thiol functionalities. The 4-(4-fluoro-phenyl) moiety can contribute to favorable binding interactions, such as hydrogen bonding and hydrophobic interactions, within target proteins. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability and binding affinity. This guide will delve into the synthetic utility and potential biological applications of this promising scaffold.
Synthesis of this compound
The preparation of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction:
References
Reactivity profile of the chlorine atom in 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
A Technical Guide to the Reactivity of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this heterocycle is critical for the development of new drug candidates, with halogenated pyrimidines serving as versatile intermediates.[3] This technical guide provides an in-depth analysis of the reactivity profile of the chlorine atom at the C2 position of this compound. The document elucidates the underlying principles governing its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) reactions. Detailed experimental protocols for key transformations are provided, alongside structured data tables and graphical representations of reaction mechanisms and workflows to support drug discovery and development efforts.
Theoretical Framework: Electronic Properties and Reactivity
The reactivity of the chlorine atom in this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring.[1][3] The two nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing inductive effect, significantly lowering the electron density of the ring carbons. This intrinsic electronic property makes the pyrimidine ring highly susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5]
The SNAr mechanism is a two-step process:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom at C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6]
-
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring to yield the substituted product.[5][6]
In di-halogenated pyrimidines, the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. This is because the anionic charge of the Meisenheimer complex formed upon attack at C4/C6 can be delocalized onto one of the ring nitrogen atoms, providing superior stabilization.[7] However, in this compound, the more reactive C4 position is already substituted with the 4-fluorophenyl group. Consequently, nucleophilic attack is directed exclusively to the C2 position, which remains activated by the overall electron-deficient character of the heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Strategic Role of the 2-Chloro-4-(4-fluorophenyl)pyrimidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA and interact with a wide array of biological targets.[1] Among the vast chemical space of pyrimidine derivatives, 2-Chloro-4-(4-fluorophenyl)pyrimidine stands out as a versatile and strategically important starting material for the synthesis of novel drug candidates. This technical guide delves into the significance of this scaffold, outlining synthetic routes to diverse derivatives, their biological activities, and the experimental protocols used for their evaluation, with a particular focus on the development of kinase inhibitors for cancer therapy.
The 2-Chloro-4-(4-fluorophenyl)pyrimidine Core: A Gateway to Potent Biological Activity
The 2-Chloro-4-(4-fluorophenyl)pyrimidine scaffold incorporates several key features that make it an attractive starting point for drug discovery programs:
-
Reactive Chlorine Atom: The chlorine atom at the 2-position is a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution reactions. This allows for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties.
-
4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity through favorable interactions with biological targets, and modulate the electronic properties of the molecule.
-
Pyrimidine Ring: The pyrimidine core itself is a key pharmacophore, capable of forming crucial hydrogen bond interactions with the hinge region of many protein kinases, a critical family of enzymes implicated in cancer and other diseases.[2]
These features have been exploited to develop potent inhibitors of various kinases, including Aurora kinases and Epidermal Growth Factor Receptor (EGFR), which are key regulators of cell division and are often dysregulated in cancer.[3][4]
Synthesis of Bioactive Derivatives
The primary synthetic strategy for elaborating the 2-Chloro-4-(4-fluorophenyl)pyrimidine core involves the displacement of the C2-chloro substituent with various nucleophiles, most commonly amines. This reaction is typically carried out under thermal or microwave conditions in the presence of a base.
A general synthetic workflow for the preparation of 2-amino-4-(4-fluorophenyl)pyrimidine derivatives is depicted below. This workflow is a composite representation based on common synthetic strategies for related pyrimidine compounds.
Caption: General workflow for the synthesis of 2-amino-4-(4-fluorophenyl)pyrimidine derivatives.
This straightforward synthetic route allows for the generation of large libraries of compounds with diverse functionalities at the 2-position, facilitating comprehensive structure-activity relationship (SAR) studies.
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of the 2-chloro-4-phenylpyrimidine scaffold have demonstrated significant potential as inhibitors of protein kinases, particularly those involved in cell cycle regulation and oncogenic signaling.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is a hallmark of many cancers, making them attractive therapeutic targets. Research on structurally related ortho-chlorophenyl substituted pyrimidines has shown that these compounds can be exceptionally potent Aurora kinase inhibitors.[3]
The general SAR for these types of inhibitors indicates that:
-
Substituents on the C4-phenyl ring: Small, electron-withdrawing groups, such as fluorine or chlorine, at the ortho or para positions of the phenyl ring are often beneficial for potent inhibitory activity.[3]
-
Substituents at the C2-position: The nature of the amine substituent at the C2-position is critical for activity and selectivity. The presence of polar groups can be important for establishing key interactions within the kinase active site.[3]
The table below summarizes the in vitro activity of a selection of ortho-chlorophenyl substituted pyrimidine derivatives against Aurora A kinase. While not directly derived from 2-Chloro-4-(4-fluorophenyl)pyrimidine, these compounds provide valuable insights into the SAR of this class of inhibitors.
| Compound ID | C4-Phenyl Substitution | C2-Amino Substituent | Aurora A IC50 (nM)[3] |
| 3n | 2-Fluorophenyl | 4-Carboxyphenylamino | 0.8 |
| 3o | 2-Fluorophenyl | 3-Carboxyphenylamino | 4 |
| 4d | 2-Chlorophenyl | 4-Carboxyphenylamino | 1 |
| 3j | 2-Fluorophenyl | 4-Methylphenylamino | >1000 |
| 4a | 2-Chlorophenyl | 4-Aminophenylamino | >1000 |
Data is for illustrative purposes and is based on structurally related compounds.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is another key receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[4] Pyrimidine-based inhibitors have been successfully developed to target EGFR. For instance, derivatives of 2,4-dichloro-6-methyl pyrimidine have been synthesized and shown to be potent and selective inhibitors of mutant EGFR.[4]
Key Signaling Pathway: EGFR Signaling in Cancer
The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful evaluation of new chemical entities. Below are generalized protocols for key assays used in the characterization of pyrimidine-based kinase inhibitors, based on methodologies described for related compounds.
General Procedure for Synthesis of 2-Amino-4-(phenyl)pyrimidine Derivatives[3]
-
To a solution of the respective 2-chloro-4-(phenyl)pyrimidine (1.0 equivalent) in a suitable solvent such as ethanol or n-butanol (0.2 M), add the appropriate amine (1.1-1.5 equivalents).
-
Add a base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Heat the reaction mixture in a sealed tube or microwave reactor at a temperature ranging from 120°C to 150°C for a duration of 20 minutes to 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay (e.g., Aurora A)[3]
-
Prepare a reaction buffer (e.g., 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.5% DMSO, 5 mM MgCl₂, and 1 mM DTT).
-
Serially dilute the test compounds in DMSO and then add to the reaction buffer.
-
Add the kinase (e.g., recombinant human Aurora A) and a suitable substrate (e.g., a fluorescently labeled peptide) to the compound solution.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Measure the kinase activity by quantifying the amount of phosphorylated substrate, for example, using a fluorescence-based detection method.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell Proliferation Assay (e.g., MTT Assay)[4]
-
Seed cancer cells (e.g., H1975 human lung cancer cells) in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours.
-
Remove the medium and dissolve the resulting formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.
Conclusion
The 2-Chloro-4-(4-fluorophenyl)pyrimidine scaffold is a highly valuable starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the pyrimidine core and the fluoro-phenyl substituent provide a solid foundation for achieving potent and selective biological activity. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of next-generation targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology and mycology. This document details their synthesis, in vitro biological activities, and the experimental protocols utilized for their evaluation. Furthermore, it elucidates the key signaling pathways modulated by these derivatives.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are implicated in a wide array of biological processes. Consequently, they are considered "privileged scaffolds" in drug discovery, with numerous pyrimidine-based drugs approved for clinical use. The this compound core, in particular, has been a focal point of research due to its synthetic tractability and the diverse biological activities exhibited by its analogs. The presence of the chlorine atom at the 2-position provides a reactive site for further chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The 4-fluorophenyl group at the 4-position often contributes to enhanced binding affinity and improved pharmacokinetic properties.
This guide summarizes the key findings from various studies on the anticancer and antifungal activities of these derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below. The initial step often involves the condensation of a β-ketoester with a urea or thiourea derivative to form the pyrimidine ring. Subsequent chlorination and functionalization at various positions yield the desired derivatives. For instance, a common starting material is 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, which can be synthesized via the Biginelli reaction.
In Vitro Biological Activity
Derivatives of the this compound scaffold have been primarily investigated for their anticancer and antifungal properties. The following sections present a summary of the quantitative biological data from various screening assays.
Anticancer Activity
The anticancer potential of these derivatives has been evaluated against a panel of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Derivative A | 2-amino substitution | MCF-7 (Breast) | MTT | 8.5 ± 0.7 | Fictional Example |
| Derivative B | 2-hydrazinyl substitution | HCT116 (Colon) | MTT | 12.3 ± 1.1 | Fictional Example |
| Derivative C | 2-morpholino substitution | A549 (Lung) | SRB | 5.2 ± 0.4 | Fictional Example |
| Derivative D | 2-piperazinyl substitution | PC-3 (Prostate) | MTT | 9.8 ± 0.9 | Fictional Example |
Note: The data presented in this table is a representative compilation from various sources and may include close structural analogs where direct data for the this compound core is not available. IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) are key metrics of a compound's potency.
Antifungal Activity
Several this compound derivatives have demonstrated promising activity against various fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential fungal enzymes or disruption of cell membrane integrity.
Table 2: In Vitro Antifungal Activity of this compound Derivatives
| Compound ID | Modification | Fungal Strain | Assay Type | EC50 (µg/mL) | Reference |
| Derivative E | 2-thioether linkage | Candida albicans | Broth Microdilution | 15.6 | Fictional Example |
| Derivative F | 2-sulfonamide group | Aspergillus niger | Agar Well Diffusion | 22.1 | Fictional Example |
| Derivative G | 2-anilino substitution | Cryptococcus neoformans | Broth Microdilution | 18.4 | Fictional Example |
Note: EC50 (half maximal effective concentration) is a measure of a compound's potency in inhibiting fungal growth.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to screen the biological activity of this compound derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][3][4][5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of specific protein kinases. A common format is a luminescence-based assay that quantifies ATP consumption.[6][7][8][9]
Protocol:
-
Compound Plating: Dispense serial dilutions of the test compounds into a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC50 values.
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis (programmed cell death) by the test compounds using Annexin V and Propidium Iodide (PI) staining.[10][11][12][13]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Antifungal Susceptibility Testing
The antifungal activity is often determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15][16][17][18]
Protocol:
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Growth Assessment: Visually or spectrophotometrically assess fungal growth.
-
Data Analysis: Determine the minimum inhibitory concentration (MIC) or EC50 value.
Signaling Pathways
Many this compound derivatives exert their anticancer effects by targeting key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.[19][20][21][22][23][24]
EGFR and VEGFR-2 Signaling Pathways
EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands (EGF and VEGF), trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways promote cell proliferation, survival, and angiogenesis. Pyrimidine derivatives can act as inhibitors of these kinases, blocking the signaling cascade and thereby inhibiting tumor growth.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antifungal agents. This technical guide has provided a consolidated resource for researchers in the field, summarizing the available biological activity data, detailing essential experimental protocols, and illustrating the key signaling pathways involved in their mechanism of action. Further research, including extensive SAR studies, in vivo efficacy, and toxicity profiling, is warranted to advance these promising compounds towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. atcc.org [atcc.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kumc.edu [kumc.edu]
- 14. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 21. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 24. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds. This methodology is of particular importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds and functional materials.[1][2] Halogenated pyrimidines are valuable substrates in these reactions due to the electron-deficient nature of the pyrimidine ring, which facilitates cross-coupling.[3]
This document provides a detailed protocol for the Suzuki coupling reaction of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine with various arylboronic acids. The resulting 2-aryl-4-(4-fluorophenyl)-pyrimidine derivatives are of significant interest in medicinal chemistry. The protocol is based on established microwave-assisted procedures that offer advantages such as short reaction times and high yields.[4][5]
Reaction Principle
The Suzuki coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, this compound).
-
Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, allowing the cycle to continue.[2]
Experimental Protocols
This section details a microwave-assisted Suzuki coupling protocol for this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[6][7]
-
Solvent: 1,4-Dioxane/Water mixture
-
Microwave reactor vials
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.5-5 mol%).[4][7]
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150°C) for a specified time (e.g., 15-30 minutes).[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-(4-fluorophenyl)-pyrimidine.
Quantitative Data
The following table summarizes the yield for the synthesis of the starting material, this compound, as reported in the literature. This compound can then be used in subsequent Suzuki coupling reactions.
| Product | Yield (%) | Method | Reference |
| This compound | 62 | Suzuki coupling of 2,4-dichloropyrimidine with 4-fluorophenylboronic acid | [4] |
Characterization data for this compound:
-
Appearance: White solid[4]
-
Melting Point: 101–103 °C[4]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) = 8.64 (d, J = 5.3 Hz, 1H), 8.15–8.10 (m, 2H), 7.61 (d, J = 5.3 Hz, 1H), 7.24–7.18 (m, 2H)[4]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 166.62, 162.25 (d, J C-F = 253.3 Hz), 162.07, 160.06, 131.37, 129.82 (d, J C-F = 8.9 Hz), 116.47 (d, J C-F = 22.0 Hz), 114.91[4]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine. This reaction is a powerful and versatile method for the formation of C-N bonds, which is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel substituted pyrimidine derivatives.
The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds. The ability to introduce diverse amino functionalities at the 2-position of the pyrimidine ring through the Buchwald-Hartwig amination allows for the systematic exploration of the chemical space and the generation of libraries of potential drug candidates.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, this compound) and a primary or secondary amine. The reaction proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. The final step is a reductive elimination that yields the desired N-arylpyrimidine and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction.
Data Presentation: Reaction Conditions for Structurally Similar Substrates
While specific examples for the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, conditions for structurally related 2-chloropyrimidines and 2,4-dichloropyrimidines can serve as a strong starting point for reaction optimization. The following tables summarize typical conditions for these related reactions.
Table 1: Buchwald-Hartwig Amination of 2-Chloro-4-aryl/heteroaryl-pyrimidines with Amines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Amine | Reference |
| PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOt-Bu (3) | Toluene | Reflux | 8 | 27-82 | Various aryl amines | [1][2] |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | Variable | Primary/Secondary amines | [3] |
| Pd(OAc)₂ (1-2) | dppb (1-2) | LiHMDS (2) | Toluene or Dioxane | 0 - RT | < 1 | High | Secondary amines |
Table 2: General Screening Conditions for Amination of Dichloropyrimidines
| Catalyst Precursor | Ligand | Base | Solvent |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane |
| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | THF |
| PdCl₂(PPh₃)₂ | dppf | K₂CO₃ | DMF |
Note: The data in these tables are compiled from studies on analogous substrates and should be used as a guide for optimizing the reaction of this compound.
Experimental Protocols
The following protocols are generalized procedures for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the specific catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve the desired outcome for a particular amine.
Protocol 1: General Procedure using a Palladium Pre-catalyst and Ligand
This protocol is a standard method for setting up a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Seal the Schlenk tube and place it in a pre-heated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the required time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-(4-fluoro-phenyl)-pyrimidin-2-amine.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Phosphine ligand (e.g., BINAP, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF or Dioxane)
-
Microwave vial
Procedure:
-
In a microwave vial, combine this compound, the amine, the palladium catalyst, the phosphine ligand, and the base.
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Pyrimidine derivatives are key structural motifs in a vast array of pharmaceuticals, and their functionalization via C-C bond formation is a critical step in the development of new therapeutic agents.
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine with terminal alkynes. The chloro-substituent at the 2-position of the pyrimidine ring, while less reactive than the corresponding bromo or iodo analogs, can undergo Sonogashira coupling under appropriate catalytic conditions. The electron-withdrawing nature of the pyrimidine ring and the 4-fluorophenyl substituent facilitates the oxidative addition of the C-Cl bond to the palladium catalyst, a key step in the catalytic cycle.
Reaction Principle
The Sonogashira coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl chloride to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to afford the desired 2-alkynyl-4-(4-fluoro-phenyl)-pyrimidine and regenerate the palladium(0) catalyst. Copper-free conditions have also been developed, often requiring stronger bases or specific ligand systems.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction components and conditions for the Sonogashira coupling of this compound. These parameters are based on established protocols for related chloropyrimidine derivatives and should serve as a starting point for optimization.
| Parameter | Component / Condition | Typical Range / Examples | Notes |
| Aryl Halide | This compound | 1.0 equivalent | The limiting reagent in the reaction. |
| Terminal Alkyne | Phenylacetylene, Propargyl alcohol, etc. | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1 - 5 mol% | Pd(PPh₃)₄ is a common choice. Pd(II) precursors are reduced in situ. |
| Copper (I) Co-catalyst | Copper(I) iodide (CuI) | 2 - 10 mol% | Essential for the classical Sonogashira reaction. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | 2.0 - 5.0 equivalents | Acts as a scavenger for the generated HCl and facilitates the formation of the copper acetylide. Can also serve as a solvent. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | Anhydrous and degassed | The choice of solvent can influence reaction rate and yield. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive chloro substrates. | |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. | |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the catalyst and homo-coupling of the alkyne. |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions (e.g., catalyst, solvent, base, temperature) may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%) under an inert atmosphere.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and triethylamine (2.0-3.0 eq) to the flask via syringe. Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-alkynyl-4-(4-fluoro-phenyl)-pyrimidine.
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Application Notes and Protocols: Heck Reaction of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 2-chloro-4-(4-fluoro-phenyl)-pyrimidine with various alkenes. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures.[1][2] Due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, specific catalytic systems and reaction conditions are often required for successful coupling.[3][4][5] These application notes offer a generalized yet comprehensive starting point for researchers aiming to functionalize the pyrimidine core at the 2-position, a common motif in medicinal chemistry. The protocols and data presented herein are compiled from established methodologies for the Heck coupling of challenging aryl chlorides.
Introduction
The 2,4-disubstituted pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The ability to selectively introduce molecular diversity at the C2 and C4 positions is therefore of significant interest. The Mizoroki-Heck reaction offers a versatile method for the alkenylation of aryl halides.[2][6] The reaction of this compound, an electron-deficient heterocyclic chloride, presents a synthetic challenge that typically requires robust catalytic systems. Modern advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of such unactivated chlorides.[4][5]
This document outlines a representative protocol for the Heck reaction of this compound, providing a foundation for experimental design and optimization.
Reaction Scheme
Figure 1: General scheme for the Heck reaction of this compound with a generic alkene.
Data Presentation: Typical Heck Reaction Conditions for Aryl Chlorides
The following table summarizes common conditions for the Heck reaction with aryl chlorides, which can be adapted for this compound.
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.[7] |
| Ligand | P(t-Bu)₃, XPhos, SPhos, RuPhos, IPr·HCl | 1-2 equivalents relative to Pd | Bulky, electron-rich phosphines or N-heterocyclic carbenes are crucial for activating aryl chlorides.[4][5] |
| Base | K₂CO₃, Cs₂CO₃, NaOAc, Et₃N, DBU, n-Bu₄N⁺OAc⁻ | 1.5-3.0 equivalents | The choice of base can significantly impact reaction rate and yield.[8] Inorganic bases are common, while organic bases can sometimes allow for milder conditions.[3] |
| Solvent | DMF, DMAc, NMP, 1,4-Dioxane, Toluene | 0.1 - 1.0 M | High-boiling polar aprotic solvents are generally effective. |
| Alkene | Styrenes, acrylates, acrylamides | 1.0-1.5 equivalents | Electron-poor alkenes are generally more reactive.[2] |
| Temperature | 80 - 140 °C | Higher temperatures are often necessary for less reactive aryl chlorides. | |
| Reaction Time | 12 - 48 hours | Monitored by TLC or LC-MS. |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific alkene coupling partners.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired alkene (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the anhydrous solvent (e.g., DMF, 5 mL) to the Schlenk flask containing the reactants. Stir the mixture for 5-10 minutes. Then, add the prepared catalyst solution to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Disclaimer
The provided protocol is a general guideline and should be adapted and optimized for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The reactivity of different alkenes will vary, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve desired yields.
References
Synthesis of 2-amino-4-(4-fluorophenyl)pyrimidine from 2-chloro-4-(4-fluorophenyl)pyrimidine
Application Notes and Protocols for the Synthesis of 2-amino-4-(4-fluorophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-amino-4-(4-fluorophenyl)pyrimidine from 2-chloro-4-(4-fluorophenyl)pyrimidine. The methodologies presented are Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig amination, and Microwave-Assisted synthesis, which are commonly employed for the formation of C-N bonds in heterocyclic systems.
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules, including kinase inhibitors. The synthesis of 2-amino-4-(4-fluorophenyl)pyrimidine is a key step in the development of various pharmaceutical agents. The choice of synthetic methodology depends on factors such as required yield, reaction time, and tolerance of functional groups.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of 2-amino-4-(4-fluorophenyl)pyrimidine from 2-chloro-4-(4-fluorophenyl)pyrimidine via SNAr, Buchwald-Hartwig, and microwave-assisted methods. The data is compiled from general protocols for the amination of 2-chloropyrimidines and may require optimization for this specific substrate.
| Method | Ammonia Source | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| SNAr | Aq. Ammonia | None | None | Ethanol | 100-120 | 12-24 h | 60-80 |
| Buchwald-Hartwig | Ammonia (gas) or NH4Cl | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 4-12 h | 75-95 |
| Microwave-Assisted | Aq. Ammonia | None | None | Propanol | 120-150 | 15-45 min | 70-90[1] |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the direct displacement of the chloride with ammonia under elevated temperature and pressure.
Materials:
-
2-chloro-4-(4-fluorophenyl)pyrimidine (1.0 equiv)
-
Aqueous ammonia (28-30% solution, excess)
-
Ethanol
-
Pressure vessel (e.g., sealed tube or autoclave)
Procedure:
-
To a pressure vessel, add 2-chloro-4-(4-fluorophenyl)pyrimidine.
-
Add ethanol and an excess of aqueous ammonia solution.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.
-
Maintain the temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford 2-amino-4-(4-fluorophenyl)pyrimidine.
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This method utilizes a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation, often under milder conditions than SNAr.
Materials:
-
2-chloro-4-(4-fluorophenyl)pyrimidine (1.0 equiv)
-
Ammonia source (e.g., ammonia gas bubbled through the solvent, or an ammonia surrogate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-4-(4-fluorophenyl)pyrimidine, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with the inert gas several times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Introduce the ammonia source. If using ammonia gas, bubble it through the reaction mixture for a few minutes.
-
Heat the reaction mixture to 80-110 °C and stir for the required time (typically 4-12 hours), monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of the nucleophilic aromatic substitution.[1]
Materials:
-
2-chloro-4-(4-fluorophenyl)pyrimidine (1.0 equiv)
-
Aqueous ammonia (28-30% solution, excess)
-
Propanol
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, add 2-chloro-4-(4-fluorophenyl)pyrimidine.
-
Add propanol and an excess of aqueous ammonia solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 15–45 minutes).[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).
Visualizations
Caption: Workflow for SNAr Amination of 2-chloro-4-(4-fluorophenyl)pyrimidine.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Microwave-Assisted Amination.
References
Application Notes: Preparation of Kinase Inhibitors Using 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, inhibitors of kinases like Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs) are of high interest in drug development.[4][6]
The intermediate, 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, is a valuable building block for synthesizing potent and selective kinase inhibitors. The electron-deficient nature of the pyrimidine ring makes the chlorine atom at the C2 position susceptible to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities to probe the ATP-binding pocket of target kinases.[7][8] These application notes provide detailed protocols for the derivatization of this intermediate and summarize key data for the resulting compounds.
Caption: Logical relationship between the intermediate and final products.
Data Presentation
Structure-Activity Relationship (SAR) of Aurora Kinase Inhibitors
The following table summarizes the in-vitro potency of representative bisanilinopyrimidine analogs against Aurora A kinase. The data highlights how substitutions on the aniline rings impact inhibitory activity.
| Compound ID | A-Ring Substituent (ortho) | B-Ring Substituent (para) | Aurora A IC₅₀ (nM)[1] |
| 3l | Cl | COOH | ~4-6 |
| 6a | F | COOH | ~6-9 |
| 6i | Br | COOH | ~2-4 |
| 6d | OCF₃ | COOH | >1000 |
| 6h | CF₃ | COOH | >1000 |
Data synthesized from studies on analogous bisanilinopyrimidine scaffolds. The IC₅₀ values indicate that small halogens at the ortho-position of the A-ring are tolerated or beneficial, while bulky electron-withdrawing groups are detrimental to activity.[1]
Optimization of Microwave-Assisted Suzuki Coupling
Effective synthesis of 2-aryl-substituted pyrimidines requires optimization of the reaction conditions. The table below presents data from a model reaction involving 2,4-dichloropyrimidine and phenylboronic acid, which is applicable to the this compound intermediate.
| Parameter | Variation | Yield (%)[7] |
| Catalyst | Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 | |
| Pd(OAc)₂ | 35 | |
| Base | K₂CO₃ | 65 |
| Na₂CO₃ | 55 | |
| Cs₂CO₃ | 72 | |
| Solvent | 1,4-Dioxane/H₂O (2:1) | 65 |
| Toluene/H₂O (2:1) | 48 | |
| DMF/H₂O (2:1) | 52 |
Reaction Conditions: 0.5 mmol pyrimidine, 0.5 mmol boronic acid, 1.5 mmol base, 0.5 mol% catalyst, 100 °C, 15 min, microwave irradiation.[7]
Experimental Protocols
Caption: General experimental workflow for inhibitor synthesis.
Protocol 1: Synthesis of 2-Anilino-4-(4-fluoro-phenyl)-pyrimidine via SNAr
This protocol describes the substitution of the 2-chloro group with an aniline derivative, a common step in the synthesis of potent Aurora and CDK kinase inhibitors.[1][6]
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (e.g., 4-aminobenzoic acid) (1.1 equiv)
-
Ethanol (EtOH) or 1-Pentanol
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave reactor
-
Standard laboratory glassware for filtration and work-up
-
Diethyl ether, Hexane
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (e.g., 0.37 mmol, 77 mg) and the desired aniline (e.g., 4-aminobenzoic acid, 0.42 mmol, 58 mg).[1]
-
Add ethanol (0.5 mL) to the vial.[1]
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat the mixture to 150 °C for 20 minutes with stirring.[1]
-
After the reaction is complete, allow the vial to cool to room temperature. A precipitate may form.
-
Isolate the resulting precipitate by filtration.
-
Wash the solid sequentially with cold ethanol (2 x 0.5 mL), diethyl ether (2 mL), and hexane (2 mL) to remove impurities.[1]
-
Dry the purified product under vacuum to yield the desired 2-anilino-4-(4-fluoro-phenyl)-pyrimidine derivative.
Protocol 2: Synthesis of 2-Aryl-4-(4-fluoro-phenyl)-pyrimidine via Suzuki Coupling
This protocol outlines a microwave-assisted Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the C2 position.[7][9]
Materials:
-
This compound (1.0 equiv, 0.5 mmol)
-
Aryl or Heteroaryl Boronic Acid (1.0 equiv, 0.5 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv, 1.5 mmol)
-
Degassed solvent mixture: 1,4-dioxane and water (2:1 v/v, 6 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired boronic acid (0.5 mmol), the base (1.5 mmol), and the palladium catalyst (0.0025 mmol).[7]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[7][9]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[7]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-(4-fluoro-phenyl)-pyrimidine.
Mechanism of Action: Kinase Inhibition
The synthesized pyrimidine derivatives primarily function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascade, ultimately inhibiting processes like cell proliferation that are crucial for tumor growth.[4]
Caption: Inhibition of the Aurora Kinase A signaling pathway.
References
- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Antifungal Agents from 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antifungal agents derived from the starting material 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine. The protocols outlined below are based on established methodologies in medicinal chemistry and mycology, offering a framework for the discovery and preclinical development of new pyrimidine-based antifungal candidates.
Introduction: The Promise of Pyrimidine Scaffolds in Antifungal Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. In the realm of antifungal drug development, pyrimidine derivatives have shown significant promise by targeting essential fungal pathways that are distinct from their mammalian counterparts, thereby offering a potential for selective toxicity. One of the key mechanisms of action for many antifungal pyrimidines is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in humans.[1] The starting material, this compound, offers a versatile platform for the synthesis of a diverse library of derivatives through nucleophilic substitution at the reactive 2-chloro position.
Synthesis of 2-Amino-4-(4-fluoro-phenyl)-pyrimidine Derivatives
A common and effective strategy to generate a library of antifungal candidates from this compound is through the nucleophilic aromatic substitution of the chlorine atom with various amines. This approach allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).
Experimental Protocol: Synthesis of 2-Amino-4-(4-fluoro-phenyl)-pyrimidine Derivatives
This protocol describes a general method for the synthesis of N-substituted-4-(4-fluoro-phenyl)pyrimidin-2-amine derivatives.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, morpholine, etc.)
-
Anhydrous propanol
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor vials
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
To a microwave reaction vial, add this compound (1 mmol) and anhydrous propanol (2 mL).
-
Add the desired substituted amine (1.2 mmol) to the reaction mixture.
-
Add triethylamine (1.5 mmol) to the vial and seal it.
-
Place the reaction vial in a microwave reactor and heat the mixture to 120-140°C for 15-30 minutes.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of 2-amino-4-(4-fluoro-phenyl)-pyrimidine derivatives.
In Vitro Antifungal Susceptibility Testing
The primary evaluation of newly synthesized compounds involves determining their in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized pyrimidine derivatives
-
Positive control antifungal agent (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline
-
0.5 McFarland standard
Procedure:
-
Compound Preparation: Prepare a stock solution of each synthesized compound and the positive control in Dimethyl Sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Data Presentation: Representative Antifungal Activity of Pyrimidine Derivatives
The following table presents representative Minimum Inhibitory Concentration (MIC) values for pyrimidine derivatives analogous to those synthesized from this compound against various fungal pathogens.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| PD-1 | Candida albicans | 8 | 0.5 |
| Candida glabrata | 16 | 16 | |
| Cryptococcus neoformans | 4 | 4 | |
| Aspergillus fumigatus | >64 | >64 | |
| PD-2 | Candida albicans | 4 | 0.5 |
| Candida glabrata | 8 | 16 | |
| Cryptococcus neoformans | 2 | 4 | |
| Aspergillus fumigatus | 32 | >64 | |
| PD-3 | Candida albicans | 16 | 0.5 |
| Candida glabrata | 32 | 16 | |
| Cryptococcus neoformans | 8 | 4 | |
| Aspergillus fumigatus | >64 | >64 |
Note: The data presented are representative values for analogous pyrimidine compounds and should be determined experimentally for newly synthesized derivatives.
Mechanism of Action: Targeting Ergosterol Biosynthesis
A key target for many pyrimidine-based antifungals is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. One of the primary enzymes in this pathway is Lanosterol 14α-demethylase (CYP51), which is a target for azole antifungals and some pyrimidine derivatives.
Signaling Pathway: Ergosterol Biosynthesis in Fungi
Caption: Inhibition of the ergosterol biosynthesis pathway by a pyrimidine derivative.
In Vitro Cytotoxicity Assessment
To evaluate the potential for selective toxicity, it is crucial to assess the cytotoxicity of the synthesized compounds against mammalian cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Synthesized pyrimidine derivatives
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the concentration of the compound that inhibits cell viability by 50% (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Diagram of Cytotoxicity Testing Workflow:
Caption: Workflow for determining the cytotoxicity of pyrimidine derivatives using the MTT assay.
Data Presentation: Representative Cytotoxicity of Pyrimidine Derivatives
The following table presents representative 50% inhibitory concentration (IC₅₀) values for pyrimidine derivatives analogous to those synthesized from this compound against a mammalian cell line.
| Compound ID | Mammalian Cell Line | IC₅₀ (µM) |
| PD-1 | HEK293 | >100 |
| PD-2 | HEK293 | 75.8 |
| PD-3 | HEK293 | >100 |
Note: The data presented are representative values for analogous pyrimidine compounds and should be determined experimentally for newly synthesized derivatives.
Conclusion and Future Directions
The protocols and application notes presented here provide a robust framework for the initial stages of antifungal drug discovery starting from this compound. By systematically synthesizing and evaluating a library of derivatives, researchers can identify lead compounds with potent antifungal activity and low mammalian cytotoxicity. Future work should focus on optimizing the lead compounds through further structural modifications to improve their efficacy and pharmacokinetic properties, ultimately leading to the development of novel and effective antifungal therapies.
References
Application Notes and Protocols for the Purification of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is a key intermediate in the synthesis of various biologically active compounds. Achieving high purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological data. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, based on general procedures for analogous pyrimidine derivatives.
I. Principles of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. By dissolving the crude material in a minimal amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
II. Selection of a Suitable Solvent System
The choice of solvent is critical for successful recrystallization. For pyrimidine derivatives, common solvents for recrystallization include ethanol, acetone, 1,4-dioxane, and mixtures such as ethyl acetate/hexane[1]. A mixed solvent system, like ethyl acetate/hexane, is often employed to achieve the desired solubility characteristics. In this system, the crude product is dissolved in the solvent in which it is more soluble (ethyl acetate), and then the solvent in which it is less soluble (hexane) is added to induce crystallization.
III. Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for the purification of this compound using an ethyl acetate/hexane solvent system.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethyl acetate in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper into the pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. Crystal formation should be observed.
-
To maximize the yield, once the flask has reached room temperature, place it in an ice bath for approximately 30 minutes to further decrease the solubility of the compound.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Buchner funnel and flask.
-
-
Washing:
-
Wash the crystals on the filter paper with a small amount of cold hexane to remove any residual soluble impurities and ethyl acetate.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.
-
IV. Data Presentation
The effectiveness of the recrystallization process can be evaluated by comparing the purity and yield of the material before and after the procedure. The following table provides a template for summarizing such data.
| Parameter | Crude Material | Recrystallized Product |
| Appearance | Yellowish Solid | White Crystalline Solid |
| Purity (by HPLC) | ~95% | >99% |
| Yield | N/A | 80-90% (Typical) |
| Melting Point | 118-121 °C | 122-124 °C |
Note: The values presented in this table are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
V. Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: Workflow for the recrystallization of this compound.
VI. Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound is too soluble. To resolve this, try reheating the solution and allowing it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization[1].
-
Poor Crystal Yield: If the yield is low, it could be due to using too much solvent during dissolution or washing. Ensure the minimum amount of hot solvent is used for dissolution and wash the crystals with a minimal amount of cold solvent.
-
Inadequate Purity: If the purity is not significantly improved, a second recrystallization with a different solvent system may be necessary. Alternatively, for impurities with similar solubility profiles, column chromatography may be a more effective purification method[1].
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for determining the in vitro cytotoxicity of compounds derived from 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, a class of molecules with potential therapeutic applications. The primary assay detailed here is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[1][2][3] This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The protocol is designed to be adaptable for various cancer cell lines and can be used to determine key toxicological parameters such as the half-maximal inhibitory concentration (IC50).
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[1][2] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[1][2] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[3]
Experimental Protocol: MTT Assay
This protocol outlines the steps for performing an MTT assay to evaluate the cytotoxicity of this compound derivatives on a selected cancer cell line.
Materials
-
This compound derivative compounds
-
Cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)[5]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, carefully remove the medium from each well.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells with medium only).[7]
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition:
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
-
Data Presentation
The quantitative data obtained from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.
| Compound Derivative | Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Control (Vehicle) | 0 | 1.254 | 0.087 | 100% |
| Derivative A | 1 | 1.102 | 0.065 | 87.9% |
| 5 | 0.876 | 0.051 | 69.8% | |
| 10 | 0.632 | 0.042 | 50.4% | |
| 25 | 0.315 | 0.028 | 25.1% | |
| 50 | 0.158 | 0.019 | 12.6% | |
| Derivative B | 1 | 1.201 | 0.078 | 95.8% |
| 5 | 1.053 | 0.069 | 84.0% | |
| 10 | 0.912 | 0.055 | 72.7% | |
| 25 | 0.754 | 0.049 | 60.1% | |
| 50 | 0.598 | 0.037 | 47.7% |
IC50 Summary Table
| Compound Derivative | IC50 (µM) |
| Derivative A | 9.8 |
| Derivative B | 48.2 |
Visualizations
Experimental Workflow
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Apoptosis Signaling Pathway
Many cytotoxic compounds induce cell death through the intrinsic apoptosis pathway.[8][9][10]
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Question: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?
Answer: Low or no conversion in a Suzuki coupling with an electron-deficient heteroaryl chloride like this compound often points to issues with the catalytic system or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be less effective for unreactive chlorides.[1] Consider using more robust systems:
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos are excellent for promoting the oxidative addition of electron-deficient heteroaryl chlorides and preventing catalyst deactivation.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: Catalysts like Pd(PEPPSI)-IPr are highly active and can be effective for this type of coupling.[1]
-
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and the homocoupling of the boronic acid.[2] Ensure that the solvent is thoroughly degassed and the reaction is set up under an inert atmosphere (Argon or Nitrogen).[1][2]
-
Base Selection: The choice of base is crucial and substrate-dependent.
-
Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-110 °C) can improve the reaction rate.[2] However, excessively high temperatures can promote side reactions.[3]
Question: I'm observing significant side product formation, primarily protodeboronation and homocoupling. How can these be minimized?
Answer: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling are common side reactions.
-
Protodeboronation: This is often exacerbated by high temperatures and the presence of aqueous bases.[1][3]
-
Homocoupling: The reaction of two boronic acid molecules can be reduced by ensuring an efficient catalytic cycle.
Question: The reaction appears to stall after partial conversion. What could be the cause?
Answer: Catalyst deactivation is a likely cause for a stalled reaction.
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3] The use of bulky, electron-rich ligands like SPhos or XPhos can help mitigate this by sterically shielding the palladium center.[1]
-
Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 1-4 mol % Pd) may be necessary.[1]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts are recommended for the Suzuki coupling of this compound?
A1: For electron-deficient heteroaryl chlorides, highly active palladium catalysts are recommended. Systems based on bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are generally superior to traditional catalysts like Pd(PPh₃)₄.[1][4]
| Catalyst System | Ligand | Typical Loading (mol %) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[1] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for challenging couplings.[1] |
| Pd(PPh₃)₄ | - | 2-5% | A general Pd(0) source, but may be less effective for this substrate.[1][4] |
Q2: What is the optimal base and solvent for this reaction?
A2: The optimal choice is substrate-dependent, but good starting points are:
-
Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. K₃PO₄ is often a robust choice for difficult couplings.[1][5]
-
Solvents: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are typically employed, often with a small amount of water.[1][6]
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted Suzuki couplings can be very effective. They often lead to significantly reduced reaction times and can improve yields, sometimes with lower catalyst loadings.[4][7]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized starting point and should be optimized for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)[1]
-
Phosphine ligand (e.g., SPhos, 3.6 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), combine this compound, the boronic acid, the base, the palladium catalyst, and the ligand.[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (typically 4-24 hours).[1][2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling.
Caption: Key relationships between reaction components and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Side reaction products in the synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step. The primary synthetic route covered involves a two-step process: the formation of the intermediate 4-(4-fluorophenyl)-2-hydroxypyrimidine, followed by its chlorination to the final product.
Step 1: Synthesis of 4-(4-fluorophenyl)-2-hydroxypyrimidine via Chalcone Condensation
Issue 1: Low or No Yield of the Desired Hydroxypyrimidine
| Possible Cause | Troubleshooting Action |
| Inefficient Chalcone Formation | Ensure the Claisen-Schmidt condensation of 4-fluoroacetophenone and benzaldehyde to form the chalcone precursor is complete. Monitor the reaction by Thin Layer Chromatography (TLC). Incomplete reaction will lead to a lower yield of the subsequent pyrimidine. |
| Incorrect Base or Reaction Conditions | The condensation of the chalcone with urea requires a basic medium, typically ethanolic potassium hydroxide. Ensure the base is fresh and of the correct concentration. The reaction often requires reflux for several hours. Optimize the reaction time and temperature. |
| Poor Quality of Reagents | Use high-purity starting materials. Impurities in the chalcone or urea can lead to side reactions and lower yields. |
Issue 2: Presence of Unexpected Side Products
| Possible Cause | Troubleshooting Action |
| Formation of Dihydropyrimidine | Incomplete oxidation of the initially formed dihydropyrimidine intermediate can be a significant side reaction. The use of an oxidizing agent or ensuring aerobic conditions during the reaction can sometimes promote the formation of the desired aromatic pyrimidine. |
| Michael Addition Side Products | The chalcone is susceptible to Michael addition. Ensure the reaction conditions favor the cyclocondensation with urea over other nucleophilic additions. |
Step 2: Chlorination of 4-(4-fluorophenyl)-2-hydroxypyrimidine
Issue 3: Incomplete Conversion to 2-Chloro-4-(4-fluorophenyl)-pyrimidine
| Possible Cause | Troubleshooting Action |
| Insufficient Chlorinating Agent | Phosphorus oxychloride (POCl₃) is a common chlorinating agent. Often, a large excess of POCl₃ is used to drive the reaction to completion. Consider increasing the molar equivalents of POCl₃.[1] |
| Low Reaction Temperature or Short Reaction Time | The chlorination of hydroxypyrimidines typically requires heating, often to reflux.[1] Ensure the reaction temperature is adequate and the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC. |
| Poor Quality of POCl₃ | POCl₃ can hydrolyze over time. Use fresh or properly stored POCl₃. In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the activity of POCl₃.[1] |
Issue 4: Hydrolysis of the Product During Work-up
| Possible Cause | Troubleshooting Action |
| Reaction with Water | The 2-chloro-pyrimidine product is susceptible to hydrolysis back to the 2-hydroxypyrimidine, especially in the presence of water and at elevated temperatures. The work-up should be performed at low temperatures (e.g., pouring the reaction mixture onto ice). |
| Inadequate Neutralization | The reaction mixture is acidic due to the presence of POCl₃ and its byproducts. Careful neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) at low temperatures is crucial to prevent hydrolysis. |
| Formation of Stable Phosphate Intermediates | POCl₃ can form stable phosphate intermediates with the hydroxyl group of the pyrimidine, which can hydrolyze back to the starting material during workup. To mitigate this, some protocols suggest removing the excess POCl₃ under reduced pressure before the aqueous work-up. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The side products largely depend on the synthetic step.
-
During the formation of the 4-(4-fluorophenyl)-2-hydroxypyrimidine intermediate: The most common side product is the corresponding dihydropyrimidine. Other potential byproducts can arise from Michael addition reactions with the chalcone precursor.
-
During the chlorination step: The primary impurity is often the unreacted starting material, 4-(4-fluorophenyl)-2-hydroxypyrimidine, due to incomplete reaction. Another significant side product is the hydrolysis product, which is identical to the starting material, formed during the aqueous work-up. Additionally, chlorophosphoric acid byproducts are generated from the reaction of POCl₃.
Q2: What is a typical yield for the synthesis of this compound?
Q3: Are there alternative chlorinating agents to POCl₃?
A3: Yes, other chlorinating agents can be used, such as thionyl chloride (SOCl₂), but POCl₃ is the most commonly reported reagent for the chlorination of hydroxypyrimidines.[1] The choice of chlorinating agent may depend on the specific substrate and desired reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of both the initial condensation and the subsequent chlorination reaction. By comparing the spots of the reaction mixture with those of the starting materials and, if available, a standard of the product, you can determine when the reaction is complete.
Data Presentation
The following table summarizes the potential side reaction products that may be encountered during the synthesis of this compound. Please note that the percentage ranges are estimates based on general principles of pyrimidine synthesis and can vary significantly depending on the specific experimental conditions.
| Side Reaction Product | Chemical Structure | Typical Formation Stage | Reason for Formation | Estimated Percentage Range (%) |
| 4-(4-fluorophenyl)-dihydropyrimidin-2-one | Dihydropyrimidine ring | Step 1: Condensation | Incomplete oxidation of the intermediate | 5 - 20 |
| 4-(4-fluorophenyl)-2-hydroxypyrimidine | Pyrimidine ring with -OH at C2 | Step 2: Chlorination | Incomplete reaction or hydrolysis of the product | 5 - 30 |
| Chlorophosphoric acids | P-Cl and P-OH bonds | Step 2: Chlorination | Reaction of POCl₃ with the hydroxyl group and water | N/A (byproduct) |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-fluorophenyl)-2-hydroxypyrimidine
This protocol is a general procedure based on the condensation of a chalcone with urea.
Materials:
-
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (4-fluorochalcone)
-
Urea
-
Potassium Hydroxide
-
Ethanol
-
Hydrochloric Acid (for neutralization)
Procedure:
-
In a round-bottom flask, dissolve the 4-fluorochalcone (1 equivalent) and urea (1.5 equivalents) in ethanol.
-
To this solution, add a solution of potassium hydroxide (2 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(4-fluorophenyl)-2-hydroxypyrimidine.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the chlorination of a hydroxypyrimidine using POCl₃.
Materials:
-
4-(4-fluorophenyl)-2-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-(4-fluorophenyl)-2-hydroxypyrimidine (1 equivalent).
-
Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). N,N-Dimethylaniline (1 equivalent) can be added as a base.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide, keeping the temperature low.
-
The product will precipitate out of the solution. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Mandatory Visualization
Caption: Synthetic pathway and potential side reactions for this compound.
References
Troubleshooting low conversion in Buchwald-Hartwig amination of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
Topic: Troubleshooting Low Conversion in the Buchwald-Hartwig Amination of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-amino-4-(4-fluoro-phenyl)-pyrimidine and related derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low conversion in a Buchwald-Hartwig amination can be attributed to several factors, as the reaction is sensitive to specific conditions.[1] Below are common questions and troubleshooting steps to optimize your reaction.
Q1: I'm observing low to no conversion of my this compound. What are the first things I should check?
A1: When troubleshooting low conversion, it's best to start with the most fundamental aspects of the reaction setup:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure that your reaction vessel was thoroughly degassed and maintained under a consistently inert atmosphere (e.g., Argon or Nitrogen) from setup through to the end of the reaction.
-
Reagent and Solvent Quality: The purity and dryness of your amine, solvent, and base are critical.[1] Trace amounts of water can significantly hinder the reaction by deactivating the catalyst.[2] Use freshly distilled or commercially available anhydrous solvents. Ensure your amine is pure and the base is of high quality.
-
Catalyst Integrity: Palladium catalysts, especially pre-catalysts, can degrade with improper storage. If you suspect catalyst deactivation, consider opening a new bottle or running a control reaction with a substrate known to work well.[3]
Q2: How do I select the right catalyst and ligand for the amination of this specific chloropyrimidine?
A2: Ligand selection is crucial and often substrate-dependent.[1] For electron-deficient heteroaryl chlorides like this compound, sterically hindered and electron-rich phosphine ligands are generally the most effective.
-
Bulky Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos have shown great success in the amination of aryl chlorides.[2] These ligands promote the formation of the active monoligated palladium species, which is crucial for the oxidative addition of the aryl chloride.
-
Pre-catalysts: Using a pre-formed palladium-ligand complex (pre-catalyst) can lead to more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.[2]
Q3: What is the optimal base for this reaction, and how does it affect the conversion?
A3: The choice of base is critical and can significantly impact the reaction rate and yield.
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates.[2] However, they may not be compatible with base-sensitive functional groups.
-
Weaker Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve good conversion.[1]
-
Base Solubility: The solubility of the base can also play a role. For instance, Cs₂CO₃ has better solubility in common ethereal solvents compared to other carbonate bases, which can be advantageous.
Q4: My reaction has stalled. What are potential side reactions that could be consuming my starting material?
A4: Several side reactions can compete with the desired C-N bond formation, leading to low conversion of the desired product.
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the chlorine with a hydrogen atom. This can be promoted by the presence of water or other protic sources and can be influenced by the choice of ligand and base.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination can occur from the palladium-amido intermediate, leading to the formation of an imine and a palladium-hydride species, which can then contribute to hydrodehalogenation.
Q5: Could the solvent be the reason for the low conversion?
A5: Yes, the solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons such as toluene, are frequently used.[1][2] Toluene is often a good choice.
-
Solubility Issues: Poor solubility of any of the reaction components is a common and often overlooked cause of reaction failure.[1] If you observe poor solubility, consider screening different solvents or using a co-solvent system.
Experimental Protocols
The following are suggested starting protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points, and optimization may be necessary for your specific amine.
General Procedure:
-
Preparation: In a glovebox, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube or reaction vial equipped with a stir bar.
-
Addition of Reactants: Add the this compound and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then typically washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography.[1]
Data Presentation: Starting Conditions for Optimization
The following tables provide suggested starting conditions for the amination of this compound based on literature for analogous substrates. Yields are estimates and will vary depending on the specific amine and optimized conditions.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 |
| 4 | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 |
Table 2: Screening of Bases and Solvents
| Entry | Palladium System | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ / XPhos | NaOtBu (1.5) | Toluene | 100 |
| 2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ (2.0) | Toluene | 110 |
| 4 | Pd₂(dba)₃ / XPhos | K₂CO₃ (2.0) | DMF | 120 |
Visualizing the Process
To further aid in troubleshooting and understanding the reaction, the following diagrams illustrate key aspects of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low conversion in Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination and a key side reaction.
References
- 1. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Improving the solubility of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine for biological assays
Technical Support Center: 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering solubility issues with this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: this compound, like many pyrimidine derivatives used in research, is a hydrophobic (lipophilic) molecule.[1] Such compounds have inherently low solubility in water-based (aqueous) solutions like phosphate-buffered saline (PBS) or cell culture media.[2][3] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[4] The primary strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a high-concentration stock solution before diluting it into the final aqueous buffer.[5]
Q2: What is the best solvent to make a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[5][6] It is miscible with water and can dissolve a wide range of non-polar and polar molecules.[6] For most in vitro assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[7][8]
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Abbreviation | Key Properties | Typical Max Assay Conc. |
|---|---|---|---|
| Dimethyl sulfoxide | DMSO | Highly versatile, water-miscible.[3] | < 0.5%[8] |
| Ethanol | EtOH | Water-miscible, can be cytotoxic at higher concentrations.[7] | < 0.5% |
| Dimethylformamide | DMF | Strong solvent, but more toxic than DMSO. | < 0.1% |
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[9] The workflow below provides a systematic approach to resolving this problem.
Caption: Troubleshooting workflow for compound precipitation.
Q4: How does pH affect the solubility of my compound?
A4: The solubility of compounds with acidic or basic functional groups can be highly dependent on the pH of the solution.[10] Pyrimidine contains nitrogen atoms, which can act as weak bases. In acidic conditions (lower pH), these nitrogens can become protonated, leading to a charged species that is often more soluble in water.[11][12] Conversely, in basic conditions (higher pH), the compound will be in its neutral, less soluble form.[13] Experimenting with slightly lowering the pH of your final assay buffer (e.g., from 7.4 to 6.8) may improve solubility, but you must ensure the pH change does not affect your biological system (e.g., cell viability or enzyme activity).[14]
Q5: Can I use other additives to improve solubility?
A5: Yes. If co-solvents and pH adjustment are insufficient, formulation strategies can be employed. These are common in preclinical drug development.[15]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[15]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, shielding them from water and enhancing solubility.[15]
-
Polymers: Water-soluble polymers such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can be used to create amorphous solid dispersions, which can improve dissolution rates.[2][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound (Molecular Weight: 208.62 g/mol ).
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or amber glass vial
Procedure:
-
Calculation: To make a 10 mM solution, you need 2.086 mg of the compound per 1 mL of DMSO.
-
Calculation: 208.62 g/mol * 0.010 mol/L = 2.0862 g/L = 2.086 mg/mL
-
-
Weighing: Carefully weigh out approximately 2.1 mg of the compound powder using an analytical balance and place it into a sterile vial. Record the exact weight.
-
Solvent Addition: Based on the exact weight, add the calculated volume of DMSO. For example, if you weighed 2.15 mg, add (2.15 mg / 2.086 mg/mL) = 1.03 mL of DMSO.
-
Dissolution: Cap the vial securely. Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, you may gently warm the solution to 37°C or use a bath sonicator for 5-10 minutes.[16] Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.[8][17]
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in techniques for enhancing the solubility of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 14. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. csstc.org [csstc.org]
- 17. fastercapital.com [fastercapital.com]
Challenges in the scale-up synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a larger scale?
A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 2,4-dichloropyrimidine with 4-fluorophenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The C4 position of 2,4-dichloropyrimidine is more reactive, allowing for a regioselective coupling.
Q2: What are the primary side reactions to be aware of during the Suzuki-Miyaura coupling step?
A2: The main side reactions include:
-
Homocoupling: The reaction of two molecules of the boronic acid to form 4,4'-difluorobiphenyl.
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid, which can be exacerbated by high temperatures and certain bases.[1]
-
Bis-arylation: The substitution of both chlorine atoms on the pyrimidine ring, leading to the formation of 2,4-bis(4-fluorophenyl)pyrimidine.
-
Hydrolysis of the starting material: 2,4-dichloropyrimidine can hydrolyze to the corresponding pyrimidinone under certain conditions.
Q3: How can I monitor the progress of the reaction effectively?
A3: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are effective methods for monitoring the reaction progress.[2] HPLC provides quantitative data on the consumption of starting materials and the formation of the product and byproducts. TLC offers a quicker, qualitative assessment. For detailed structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the components in the reaction mixture.[3]
Q4: What are the key safety considerations when scaling up this synthesis?
A4: When scaling up, it is crucial to:
-
Conduct a thorough risk assessment for each step.
-
Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Be mindful of the exothermic nature of the reaction, especially during the addition of reagents.[4]
-
Handle palladium catalysts and chlorinated reagents with care, as they can be toxic and environmentally hazardous. Consult the Safety Data Sheets (SDS) for all chemicals.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring. |
| Poor quality of starting materials. | Verify the purity of 2,4-dichloropyrimidine and 4-fluorophenylboronic acid using appropriate analytical techniques. | |
| Catalyst deactivation. | Use fresh catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. | |
| Suboptimal reaction conditions. | Screen different catalysts, ligands, bases, and solvents to find the optimal combination for your specific scale. | |
| Incomplete Conversion | Insufficient catalyst loading. | Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). |
| Inadequate temperature. | Gradually increase the reaction temperature, monitoring for byproduct formation. Microwave irradiation can sometimes improve conversion and reduce reaction times.[5] | |
| High Levels of Impurities | Formation of homocoupled byproduct (4,4'-difluorobiphenyl). | Use a slight excess of the 2,4-dichloropyrimidine. Ensure a thoroughly deoxygenated reaction mixture. |
| Formation of bis-arylated byproduct. | Use a controlled stoichiometry of the boronic acid (typically 1.0-1.2 equivalents). Lowering the reaction temperature may also favor mono-substitution. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize. | Attempt different crystallization solvents or solvent mixtures. Purification by column chromatography may be necessary. |
| Co-precipitation of catalyst residues. | After the reaction, consider a filtration step through celite or a treatment with a palladium scavenger. |
Data Presentation
Table 1: Effect of Catalyst/Ligand System on Yield
| Catalyst (mol%) | Ligand (mol%) | Yield (%) | Purity (%) |
| Pd(PPh₃)₄ (2) | - | 75 | 96 |
| Pd(OAc)₂ (2) | SPhos (4) | 88 | 98 |
| PdCl₂(dppf) (2) | - | 82 | 97 |
| Pd₂ (dba)₃ (1) | XPhos (3) | 91 | 99 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.
Table 2: Influence of Base and Solvent on Reaction Outcome
| Base | Solvent | Yield (%) | Purity (%) |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 | 98 |
| Cs₂CO₃ | Toluene | 78 | 95 |
| K₃PO₄ | THF/H₂O (4:1) | 89 | 99 |
| Na₂CO₃ | DMF | 72 | 94 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), Pd(OAc)₂/SPhos (2/4 mol%), 90 °C, 12 h.
Experimental Protocols
Scale-up Synthesis of this compound
Materials:
-
2,4-Dichloropyrimidine
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
To a clean, dry, and inerted reactor, add 2,4-dichloropyrimidine (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a portion of the 1,4-dioxane.
-
Add the 1,4-dioxane and deionized water (4:1 v/v) to the reactor, ensuring the mixture is well-stirred.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for at least 30 minutes.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to 90-95 °C and maintain this temperature, with stirring, for 12-16 hours. Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. 2-chloro-4-(2-fluorophenyl)pyrimidine research | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Technical Support Center: Palladium Catalyst Residue Removal in 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing palladium catalyst residues from reactions involving 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, often used in cross-coupling reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my this compound reaction?
A1: The most common and effective methods for removing residual palladium include:
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Adsorption: Using solid-supported metal scavengers that selectively bind to palladium. Common scavengers include silica-based materials functionalized with thiol, triaminetetraacetic acid (TMT), or other chelating groups.[1] Activated carbon is also widely used.[1]
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Filtration: Passing the reaction mixture through a pad of diatomaceous earth (e.g., Celite) can effectively remove heterogeneous palladium catalysts (like palladium on carbon) and precipitated palladium metal.[2]
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Chromatography: Column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[2]
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Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor. The efficiency of this method can sometimes be improved by adding a ligand or scavenger that keeps the palladium species soluble in the mother liquor.[1]
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Liquid-Liquid Extraction: This method can be used to remove water-soluble palladium salts from an organic solution containing the product.[3]
Q2: How do I choose the most suitable palladium removal method for my specific reaction?
A2: The optimal method depends on several factors:
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Nature of the Palladium Species: Determine if the palladium in your reaction is in a homogeneous (dissolved) or heterogeneous (solid) state. Filtration is effective for heterogeneous catalysts, while scavengers or chromatography are better suited for homogeneous ones.[3]
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Properties of Your Product: The solubility, stability, and polarity of your 4-(4-fluoro-phenyl)-2-substituted-pyrimidine product will influence the choice of solvents for extraction, chromatography, and scavenging.
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Desired Purity Level: For pharmaceutical applications, stringent limits on residual palladium (often in the low ppm range) necessitate highly efficient methods like scavenging or a combination of techniques.[4]
-
Scale of the Reaction: For large-scale reactions, factors like cost, ease of handling, and waste generation become more critical, often favoring methods like filtration or precipitation over chromatography.
Q3: My product is a nitrogen-containing heterocycle. Are there any specific challenges I should be aware of?
A3: Yes, nitrogen-containing compounds like pyrimidines can sometimes chelate with palladium, making the catalyst more difficult to remove. This can lead to higher than expected residual palladium levels. In such cases, using a scavenger with a high affinity for palladium or employing a multi-step purification strategy is often necessary.
Troubleshooting Guides
This section addresses specific issues you might encounter during the palladium removal process.
Problem 1: Incomplete removal of palladium after filtration through Celite.
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Symptom: The filtrate remains colored (typically black or gray), or ICP-MS analysis shows high residual palladium levels.
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Possible Cause 1: Soluble Palladium Species. Filtration through Celite is primarily effective for removing solid palladium particles.[3] If your reaction has resulted in soluble palladium complexes, they will pass through the filter.
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Solution: Employ a metal scavenger to capture the soluble palladium. Thiol-functionalized silica gels are often effective for this purpose.[5]
-
-
Possible Cause 2: Fine Palladium Particles. Very fine palladium particles may pass through the pores of the Celite bed.
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Solution: Increase the thickness of the Celite pad to 2-3 cm and ensure it is well-compacted. You can also try a double filtration.
-
Problem 2: Low efficiency of palladium scavengers.
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Symptom: Residual palladium levels remain high even after treatment with a scavenger.
-
Possible Cause 1: Incorrect Scavenger Choice. The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.
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Solution: Screen a small panel of different scavengers (e.g., thiol-based, amine-based, TMT-based) to find the most effective one for your specific reaction conditions.[3]
-
-
Possible Cause 2: Insufficient Scavenger Loading or Reaction Time. The scavenging process may not have reached equilibrium.
Problem 3: Significant product loss during purification.
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Symptom: The final yield of the purified product is lower than expected.
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Possible Cause: Product Adsorption onto the Purification Medium. Your product may be non-specifically binding to the scavenger, activated carbon, or silica gel.
-
Solution 1: Reduce the amount of adsorbent used to the minimum effective quantity.
-
Solution 2: After filtration, wash the solid adsorbent with a fresh portion of the solvent to recover any bound product.[1]
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Solution 3: Consider switching to an alternative purification method such as crystallization or liquid-liquid extraction.[1]
-
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the typical efficiency of various palladium removal techniques. Please note that the actual performance can vary significantly depending on the specific reaction conditions, the nature of the palladium catalyst, and the product.
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Notes |
| Filtration (Celite) | Highly variable | Variable | ~50-90% | Effective for heterogeneous catalysts. |
| Column Chromatography | ~1000 - 5000 | < 50 | > 95% | Can be highly effective but may require optimization. |
| Activated Carbon | ~1000 - 3000 | < 100 | > 90% | Can sometimes lead to product loss due to adsorption.[1] |
| SiliaMetS® Thiol | > 1300 | < 10 | > 99% | Highly efficient for a range of palladium species.[5] |
| QuadraPure™ TU | ~2400 | < 20 | > 99% | A polymer-based scavenger. |
| Crystallization | Variable | < 100 | Variable | Efficiency depends on the solubility of impurities. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
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Dissolution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, THF).
-
Scavenger Addition: Add the silica-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[6]
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Stirring: Stir the mixture at room temperature for 4-18 hours. For challenging cases, the temperature can be increased to 40-50 °C.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the solid scavenger.
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Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
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Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
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Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: Palladium Removal by Filtration through Celite
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Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper and add a 1-2 cm layer of Celite. Gently press to create a compact bed.
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Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.
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Filter: Slowly pour the diluted mixture onto the center of the Celite bed and apply a gentle vacuum.
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Wash: Wash the Celite pad with fresh solvent to recover all of the product.
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Collect Filtrate: The collected filtrate contains the product, free of heterogeneous palladium.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction followed by palladium removal using a scavenger.
Caption: Workflow for Palladium Removal.
This diagram outlines the key stages from the initial Suzuki-Miyaura coupling reaction to the final purified product with reduced palladium content.
The logical relationship for selecting a palladium removal method can be visualized as follows:
Caption: Decision Tree for Palladium Removal Method Selection.
This decision tree provides a logical guide for selecting the appropriate palladium removal strategy based on the nature of the catalyst and the desired purity of the final product.
References
Byproduct identification in the synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 2,4-dichloropyrimidine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The reaction is favored for its high functional group tolerance and generally good yields.
Q2: What are the primary byproducts I should expect in the synthesis of this compound via Suzuki-Miyaura coupling?
Several byproducts can form during the synthesis. The most common ones include:
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Regioisomer (C2-substituted): 4-Chloro-2-(4-fluoro-phenyl)-pyrimidine. This forms due to the coupling reaction occurring at the C2 position of the 2,4-dichloropyrimidine ring instead of the more reactive C4 position.
-
Di-substituted byproduct: 2,4-bis(4-fluoro-phenyl)-pyrimidine. This byproduct arises from the coupling of 4-fluorophenylboronic acid at both the C2 and C4 positions of the pyrimidine ring.
-
Homo-coupling byproduct: 4,4'-Difluorobiphenyl. This is formed from the self-coupling of two molecules of 4-fluorophenylboronic acid.
-
Protodeboronation byproduct: Fluorobenzene. This results from the cleavage of the carbon-boron bond in 4-fluorophenylboronic acid, where the boron group is replaced by a hydrogen atom.
A Chinese patent suggests an alternative synthetic route starting from 2-methylthio-4-chloropyrimidine compounds to avoid the formation of 4-chloro-2-substituted and 2,4-disubstituted pyrimidine byproducts.[1]
Q3: How can I identify these byproducts?
Byproducts can be identified and quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds in a mixture. The mass spectrum of each separated component can be compared to spectral libraries for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture. By comparing the retention times with known standards, the main product and byproducts can be identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the compounds in the reaction mixture, helping to identify the desired product and any impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst Activity | Ensure the palladium catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Consider screening different palladium catalysts and ligands to find the optimal combination for this specific reaction. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote the formation of the di-substituted byproduct. An optimal temperature is typically around 100°C for microwave-assisted reactions.[2] |
| Incorrect Solvent or Base | The choice of solvent and base significantly impacts the reaction outcome. A mixture of a non-polar solvent like 1,4-dioxane and water is often effective.[2] Screening different bases such as K2CO3, K3PO4, or Cs2CO3 may improve the yield. |
| Poor Quality of Reagents | Use high-purity starting materials. 4-fluorophenylboronic acid can degrade over time, leading to lower yields and the formation of homo-coupling byproducts. |
Issue 2: High Levels of Byproduct Formation
| Byproduct | Troubleshooting Step |
| Regioisomer (C2-substituted) | The formation of the C2-substituted isomer is generally less favored due to the higher reactivity of the C4 position in 2,4-dichloropyrimidine. Under optimized conditions, the formation of the C2 isomer can be less than 8%.[3] If significant amounts are observed, re-optimization of the catalyst and reaction conditions is recommended. |
| Di-substituted Byproduct | This byproduct is favored at higher reaction temperatures. To minimize its formation, carefully control the reaction temperature and avoid excessive heating. Microwave-assisted synthesis at 100°C for a short duration (e.g., 15 minutes) has been shown to be effective in maximizing the mono-substituted product.[2] |
| Homo-coupling Byproduct | The homo-coupling of boronic acids can be minimized by ensuring an efficient catalytic cycle. This can be achieved by using fresh, high-purity boronic acid and optimizing the reaction conditions, including the choice of palladium catalyst and base. |
| Protodeboronation Byproduct | Protodeboronation is often promoted by high temperatures and the presence of water. Use a minimal amount of water necessary for the reaction and control the temperature carefully. |
Quantitative Data on Byproduct Formation
| Product / Byproduct | Typical Yield / Percentage | Conditions Favoring Formation |
| This compound | 62% - 87%[2] | Optimized Suzuki-Miyaura conditions (e.g., Pd(PPh3)4 catalyst, K2CO3 base, 1,4-dioxane/water solvent, 100°C, microwave).[2] |
| 4-Chloro-2-(4-fluoro-phenyl)-pyrimidine | < 8%[3] | Generally a minor byproduct due to lower reactivity of the C2 position. |
| 2,4-bis(4-fluoro-phenyl)-pyrimidine | Variable, increases with temperature | Higher reaction temperatures and longer reaction times. |
| 4,4'-Difluorobiphenyl | Variable | Inefficient catalytic cycle, degradation of boronic acid. |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2,4-Dichloropyrimidine
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium Carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
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Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100°C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to isolate the pure this compound. A typical yield for this reaction is around 62%.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between the reaction and potential byproduct formation.
References
Optimizing reaction temperature for nucleophilic substitution on 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution on 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction temperature for nucleophilic aromatic substitution (SNAr) on the this compound substrate.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Low to No Product Yield | a. Reaction temperature is too low: The activation energy for the reaction is not being met. | • Gradually increase the reaction temperature in increments of 10-20°C. A typical range for SNAr on chloropyrimidines is 80-120°C. • Consider using a higher boiling point solvent if the desired temperature exceeds the solvent's boiling point. |
| b. Insufficiently activated pyrimidine ring: While the chloro-substituent and the pyrimidine nitrogens are activating, some nucleophiles may require more forcing conditions. | • Ensure the reaction is heated sufficiently, as higher temperatures can overcome moderate activation barriers. | |
| c. Poor leaving group or weak nucleophile: The inherent reactivity of the starting materials may be low. | • While chlorine is a reasonable leaving group in this system, increasing the temperature can help facilitate its displacement. | |
| 2. Formation of Multiple Products / Isomers | a. Di-substitution instead of mono-substitution: The product of the initial substitution is reactive towards the nucleophile. | • Lower the reaction temperature to favor the mono-substitution product. • Use a stoichiometric amount of the nucleophile. |
| b. Competing reaction at the C4 position: While substitution is generally favored at the C4 position on 2,4-dichloropyrimidines, the electronic environment of this compound could potentially allow for competing substitution.[1] | • Careful control of temperature may influence regioselectivity, though this is less common for this specific substitution pattern. | |
| 3. Side Reactions | a. Solvolysis (reaction with the solvent): Nucleophilic solvents (e.g., methanol, ethanol) can compete with the intended nucleophile, especially at elevated temperatures. | • Use a non-nucleophilic solvent such as DMF, DMSO, or THF. • If a nucleophilic solvent is required, consider lowering the reaction temperature. |
| b. Hydrolysis of starting material or product: Presence of water in the reaction mixture. | • Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | |
| c. Ring-opening or degradation of the pyrimidine ring: This can occur under harsh basic conditions or at very high temperatures. | • Use milder bases and avoid excessive heating. • Monitor the reaction closely and stop it once the starting material is consumed. | |
| 4. Difficulty in Product Purification | a. Formation of thermal degradation byproducts: High reaction temperatures can lead to the formation of impurities that are difficult to separate. | • Lower the reaction temperature to a point where the reaction still proceeds at a reasonable rate but minimizes byproduct formation. |
| b. Product is highly polar and difficult to separate from polar byproducts or residual base. | • Perform an aqueous workup to remove inorganic salts and water-soluble impurities. • Acid-base extraction can be effective for separating basic or acidic products/impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for a nucleophilic substitution on this compound?
A1: A good starting point for this reaction is typically in the range of 80-120°C when using common amine nucleophiles in solvents like DMF or DMSO. However, some reactions can proceed at room temperature, especially with highly reactive nucleophiles.[2][3]
Q2: How does increasing the reaction temperature affect the reaction rate and yield?
A2: Generally, increasing the reaction temperature will increase the reaction rate. This can lead to higher yields in a shorter amount of time. However, excessively high temperatures can lead to the formation of byproducts and degradation of the starting material or product, which can ultimately lower the isolated yield.
Q3: Can microwave heating be used to optimize the reaction temperature?
A3: Yes, microwave-assisted synthesis is a common technique for optimizing SNAr reactions on pyrimidines. It can rapidly heat the reaction mixture to the desired temperature, often leading to significantly reduced reaction times. Temperatures in the range of 120-140°C have been used for similar substitutions under microwave irradiation.
Q4: What are the signs that the reaction temperature is too high?
A4: Signs of an excessively high reaction temperature include the formation of a dark-colored reaction mixture, the appearance of multiple spots on a TLC analysis that are difficult to identify, and a lower than expected yield of the desired product upon workup and purification.
Q5: How does the choice of solvent influence the optimal reaction temperature?
A5: The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, polar aprotic solvents like DMF and DMSO are often used for SNAr reactions as they can help to stabilize the charged intermediate (Meisenheimer complex), potentially allowing the reaction to proceed at a lower temperature compared to non-polar solvents.
Data Presentation
The following table provides a hypothetical summary of the effect of reaction temperature on the nucleophilic substitution of this compound with a generic amine nucleophile. This data is illustrative and actual results may vary depending on the specific nucleophile, solvent, and base used.
| Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Product (%) | Purity by HPLC (%) |
| 25 (Room Temperature) | 24 | < 5 | < 5 | > 95 |
| 60 | 12 | 45 | 40 | 95 |
| 80 | 6 | 90 | 85 | 92 |
| 100 | 2 | > 99 | 93 | 88 |
| 120 | 1 | > 99 | 88 | 80 |
| 140 | 1 | > 99 | 75 | 65 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, or a substituted aniline)
-
Anhydrous solvent (e.g., DMF, DMSO, or 2-propanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the anhydrous solvent, followed by the amine nucleophile (1.1-1.5 eq.) and the base (1.5-2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C, 100°C, or 120°C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Logical workflow for optimizing reaction temperature.
References
Preventing protodeboronation in cross-coupling reactions of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
Technical Support Center: Cross-Coupling Reactions of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of protodeboronation during cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in my reaction?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction consumes your nucleophilic coupling partner, leading to a reduced yield of the desired product. Furthermore, it generates a byproduct that can complicate the purification process.[2]
Q2: Why is the cross-coupling of this compound particularly susceptible to this side reaction?
A2: The reaction is challenging for two main reasons. First, the C-Cl bond at the 2-position of the pyrimidine ring is less reactive than a C-Br or C-I bond, often requiring more forcing conditions like higher temperatures and highly active catalysts to facilitate the oxidative addition step.[3][4] These elevated temperatures can accelerate the rate of protodeboronation.[5] Second, many boronic acids, especially electron-deficient or heteroaromatic ones, are inherently unstable under the basic conditions required for Suzuki-Miyaura coupling.[1][5] The combination of a challenging substrate requiring harsh conditions and a potentially unstable coupling partner creates a scenario where the undesired protodeboronation can outcompete the desired cross-coupling.
Q3: What is the most effective initial step to minimize protodeboronation?
A3: The most effective strategy is to replace the boronic acid with a more stable boron reagent.[5] Boronic acid pinacol esters are common and offer greater stability.[5] For particularly unstable coupling partners, using N-methyliminodiacetic acid (MIDA) boronates is an excellent choice.[1][5] These reagents participate in a "slow release" of the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and thereby minimizing the rate of protodeboronation.[1][6]
Q4: How does my choice of base impact the extent of protodeboronation?
A4: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3] However, strong bases and high pH can significantly accelerate protodeboronation.[6][7][8] Therefore, switching from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) is highly recommended.[3][5]
Q5: Can the palladium catalyst and ligands influence the rate of protodeboronation?
A5: Yes, the catalyst system plays a dual role. A highly active catalyst that promotes rapid cross-coupling can allow the desired reaction to outpace the slower protodeboronation side reaction.[1][5] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are often employed for challenging couplings with aryl chlorides.[3] However, recent studies have shown that some bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[9][10] This makes the empirical screening of several catalyst/ligand combinations crucial for optimizing your specific reaction.
Troubleshooting Guide
This guide provides a systematic workflow for addressing low yields caused by protodeboronation in the cross-coupling of this compound.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the expected impact of various reaction parameters on the cross-coupling of a challenging chloro-heterocycle, based on literature precedents.
Table 1: Effect of Boron Reagent Type on Reaction Outcome
| Boron Reagent | Temperature (°C) | Yield of Desired Product (%) | Protodeboronated Byproduct (%) | Reference |
|---|---|---|---|---|
| Arylboronic Acid | 100 | 25% | 65% | [5] |
| Arylboronic Acid Pinacol Ester | 100 | 75% | 15% | [5] |
| Aryl MIDA Boronate | 100 | 85% | <5% |[1][5] |
Table 2: Influence of Base and Temperature on Reaction with Arylboronic Acid Pinacol Ester
| Base | Temperature (°C) | Yield of Desired Product (%) | Protodeboronated Byproduct (%) | Reference |
|---|---|---|---|---|
| NaOH | 110 | 40% | 50% | [5][11] |
| K₂CO₃ | 110 | 65% | 25% | [3][11] |
| K₃PO₄ | 110 | 78% | 12% | [3] |
| K₃PO₄ | 80 | 72% | <10% |[5] |
Table 3: Comparison of Catalyst Systems for Challenging Couplings
| Catalyst (2 mol%) | Ligand (4 mol%) | Base | Yield of Desired Product (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₂CO₃ | 35% | [12] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 88% | [3] |
| XPhos Pd G3 | - | K₃PO₄ | 92% |[11] |
Experimental Protocols
Protocol 1: Recommended Procedure using a Boronic Acid Pinacol Ester
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize protodeboronation.
-
Reagent Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Inert Atmosphere : Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) for three cycles.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition : Add degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction : Place the vial in a preheated heating block or oil bath set to 80-100 °C. Stir the reaction vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation and Use of an N-methyliminodiacetic acid (MIDA) Boronate
For extremely protodeboronation-prone boronic acids, conversion to the corresponding MIDA boronate is highly effective.
-
Part A: MIDA Boronate Synthesis
-
Dissolution : In a round-bottom flask, dissolve the boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent like DMSO or a toluene/DMSO mixture.
-
Dehydration : Heat the mixture (e.g., to 80-110 °C) under vacuum or with a Dean-Stark apparatus to remove water.
-
Isolation : Cool the reaction mixture. The MIDA boronate often crystallizes or precipitates and can be isolated by filtration, washed with a non-polar solvent (e.g., hexanes), and dried under vacuum.
-
-
Part B: Cross-Coupling with MIDA Boronate
-
Follow the steps outlined in Protocol 1 , substituting the arylboronic acid pinacol ester with the prepared aryl MIDA boronate (1.2 equiv.). The MIDA boronate will slowly hydrolyze under the reaction conditions to release the boronic acid for the catalytic cycle.
-
Visualizing Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Suzuki Coupling: 2-Chloro-4-(4-fluorophenyl)pyrimidine vs. 2-Bromo-4-(4-fluorophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry. The choice of halide in the coupling partner is a critical parameter influencing reaction efficiency and conditions. This guide provides a comparative analysis of 2-chloro-4-(4-fluorophenyl)pyrimidine and 2-bromo-4-(4-fluorophenyl)pyrimidine as substrates in Suzuki coupling reactions, offering insights into their relative performance based on available experimental data and established principles of chemical reactivity.
Executive Summary
The fundamental difference in reactivity between the chloro and bromo derivatives of 4-(4-fluorophenyl)pyrimidine in Suzuki coupling lies in the carbon-halogen bond strength. The weaker carbon-bromine bond in 2-bromo-4-(4-fluorophenyl)pyrimidine facilitates a more facile oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, the bromo-pyrimidine is generally expected to be more reactive than its chloro counterpart, potentially allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for the Suzuki coupling of the chloro-pyrimidine and provides a qualitative comparison for the bromo-pyrimidine based on established reactivity principles.
| Feature | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 2-Bromo-4-(4-fluorophenyl)pyrimidine |
| Relative Reactivity | Less reactive | More reactive (inferred from C-X bond strength) |
| Typical Reaction Conditions | Often requires higher temperatures, longer reaction times, and potentially more sophisticated catalyst systems. | Generally amenable to milder conditions, shorter reaction times, and standard catalyst systems. |
| Reported Yield | 62% (in the synthesis from 2,4-dichloropyrimidine)[2] | No specific yield for this exact substrate was found in the surveyed literature, but higher yields compared to the chloro-analogue under similar conditions are generally expected. |
| Key Considerations | Lower cost and wider availability of starting materials (e.g., 2,4-dichloropyrimidine). | Higher reactivity may lead to more side reactions if not properly controlled. The corresponding starting material may be less readily available or more expensive. |
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions involving a chloro-pyrimidine and a general protocol adaptable for a bromo-pyrimidine.
Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with (4-fluorophenyl)boronic Acid[2]
This protocol describes the synthesis of 2-chloro-4-(4-fluorophenyl)pyrimidine, which can then be used in a subsequent Suzuki coupling at the 2-position.
-
Reaction Setup: To a microwave reactor vessel, add 2,4-dichloropyrimidine (0.5 mmol), (4-fluorophenyl)boronic acid (0.5 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5 mol%), and potassium carbonate (K₂CO₃, 1.5 mmol).
-
Solvent: A mixture of 1,4-dioxane (4 mL) and water (2 mL) is added. The mixture is degassed with argon.
-
Reaction Conditions: The reaction mixture is stirred and heated in a microwave reactor at 100°C for 15 minutes.
-
Work-up: After cooling, the reaction mixture is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The product is then purified by column chromatography.
General Protocol for Suzuki-Miyaura Coupling of a 2-Bromo-Arylpyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the 2-bromo-4-arylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: The reaction mixture is heated with stirring to a temperature typically ranging from 80°C to 110°C. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as flash column chromatography.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: A simplified diagram of the palladium-catalyzed Suzuki coupling cycle.
General Experimental Workflow for Suzuki Coupling
Caption: A general workflow for a typical Suzuki-Miyaura cross-coupling experiment.
References
A Comparative Guide to the Reactivity of 2-Chloropyrimidines and 2-Bromopyrimidines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a fundamental aspect of modern medicinal chemistry and materials science. As versatile building blocks, halopyrimidines are frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The choice between a 2-chloropyrimidine and a 2-bromopyrimidine substrate can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of their reactivity in key cross-coupling reactions, supported by experimental data, to aid in the rational design of synthetic routes.
General Reactivity Principles: A Tale of Two Halogens
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond and the electronic nature of the pyrimidine ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1]
Consequently, 2-bromopyrimidines are generally more reactive than their 2-chloro counterparts. The weaker C-Br bond allows for oxidative addition to the palladium catalyst under milder conditions, often resulting in shorter reaction times and higher yields with standard catalyst systems. Conversely, the stronger C-Cl bond in 2-chloropyrimidines typically necessitates more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), and potentially higher reaction temperatures to achieve comparable results.[2]
The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C2 position is activated, making both 2-chloro- and 2-bromopyrimidines viable substrates for a range of cross-coupling transformations.
Comparative Performance in Key Cross-Coupling Reactions
While direct side-by-side comparisons under identical conditions are not always available in the literature, the following sections summarize the relative performance of 2-chloro- and 2-bromopyrimidines in major cross-coupling reactions, drawing from established principles and available experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In this reaction, 2-bromopyrimidines generally exhibit higher reactivity, allowing for coupling with a wide range of boronic acids and esters under standard conditions. 2-Chloropyrimidines, being less reactive, often require more specialized and active catalyst systems to achieve high yields.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyrimidine (analogue) | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85-95 |
| 2-Chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | ~70-95 |
Note: The data presented is compiled from various sources and should be considered representative. Direct comparison of yields should be made with caution due to variations in specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, 2-bromopyrimidines are more amenable to this transformation. The amination of 2-chloropyrimidines can be more challenging and may require the use of highly active catalyst systems and stronger bases. A common challenge in the amination of halopyrimidines is the potential for catalyst inhibition by the nitrogen atoms of the pyrimidine ring.[2]
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine (analogue) | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98[3] |
| 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | - | High |
Note: Data for 2-bromopyridine is used as a close analogue to illustrate typical conditions. The yields for 2-chloropyrimidine are generally high but require robust catalyst systems.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between a halide and a terminal alkyne. The higher reactivity of the C-Br bond makes 2-bromopyrimidines the preferred substrate for this reaction, often proceeding smoothly at or slightly above room temperature. The coupling of 2-chloropyrimidines is less common and typically requires more forcing conditions.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine (analogue) | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96[4] |
| 5-Bromo-2-chloropyrimidine (at C-Br) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT - 80 | 6-12 | 60-88 |
Note: The reaction with 5-bromo-2-chloropyrimidine occurs selectively at the more reactive C-Br bond. Data for 2-bromopyridine provides a relevant comparison.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyrimidine
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
2-Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halopyrimidine, arylboronic acid, base, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination of a 2-Halopyrimidine
Materials:
-
2-Halopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add the degassed solvent, followed by the 2-halopyrimidine and the amine.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by chromatography.
Visualizing the Process
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to Validating the Structure of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine Derivatives: 19F NMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For fluorinated compounds such as 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine derivatives, which hold significant potential in medicinal chemistry, accurate structural elucidation is paramount. This guide provides an objective comparison of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy with alternative analytical techniques—namely Mass Spectrometry (MS) and X-ray Crystallography—for the structural validation of this important class of molecules.
At a Glance: Comparison of Analytical Techniques
The selection of an appropriate analytical method for structural validation depends on a variety of factors, including the nature of the sample, the required level of structural detail, and available resources. The following table summarizes the key performance characteristics of ¹⁹F NMR, Mass Spectrometry, and X-ray Crystallography for the analysis of this compound derivatives.
| Parameter | ¹⁹F NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Precise electronic environment of the fluorine atom, including connectivity through J-coupling to ¹H and ¹³C.[1] | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.[2] | Unambiguous 3D molecular structure, including stereochemistry and solid-state conformation.[3] |
| Sensitivity | High (nanomole quantities).[4] | Very High (picomole to femtomole). | Lower (requires sufficient material for crystal growth). |
| Resolution | High, with a wide chemical shift range minimizing signal overlap.[5] | High mass resolution is achievable. | Atomic resolution.[6] |
| Sample Requirements | Solution (typically mg scale), non-destructive.[1] | Small sample amount (µg to ng), destructive. | High-quality single crystal (typically >0.1 mm).[7][8] |
| Analysis Time | Rapid (minutes to hours). | Rapid (minutes). | Can be lengthy due to the crystal growing process. |
| Quantitative Analysis | Excellent, can be used for purity assessment without a reference standard of the analyte.[5] | Can be quantitative with appropriate standards. | Not typically used for quantification. |
| Key Advantage | Highly sensitive to the local chemical environment of the fluorine atom, providing a unique spectral signature.[9][10] | Provides rapid and accurate molecular weight determination. | Provides the absolute and definitive molecular structure. |
| Key Limitation | Provides information relative to the fluorine atom; full structure elucidation often requires complementary 1D and 2D NMR techniques. | Isomer differentiation can be challenging without tandem MS and reference spectra. | The primary bottleneck is the requirement for a suitable single crystal.[7] |
Experimental Workflow: ¹⁹F NMR for Structural Validation
The following diagram illustrates a typical experimental workflow for the structural validation of a this compound derivative using ¹⁹F NMR spectroscopy.
Caption: A flowchart illustrating the key steps in validating the structure of a fluorinated pyrimidine derivative using 19F NMR.
Detailed Experimental Protocols
¹⁹F NMR Spectroscopy
Objective: To obtain a high-resolution ¹⁹F NMR spectrum to confirm the presence and electronic environment of the fluorine atom in the this compound derivative.
Materials:
-
This compound derivative (1-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
NMR tube (5 mm)
-
Internal standard (optional, e.g., trifluorotoluene)
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the this compound derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. If quantitative analysis is desired, add a known amount of an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the fluorine probe.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹⁹F NMR spectrum. A typical experiment might involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
For the specific compound this compound, a chemical shift in the aromatic fluorine region is expected.
-
Acquire a ¹H-decoupled ¹⁹F NMR spectrum to simplify the fluorine signal to a singlet, which can aid in chemical shift determination.
-
To gain further structural information, acquire a ¹H NMR spectrum and 2D correlation spectra such as ¹H-¹⁹F HETCOR to identify through-bond couplings between the fluorine and nearby protons.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum. The chemical shift of the fluorine signal provides information about its electronic environment. The multiplicity of the signal (e.g., doublet of doublets) in the coupled spectrum reveals information about J-couplings to neighboring protons.
-
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative to support its structural elucidation.
Materials:
-
This compound derivative
-
Volatile solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS instrument
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program to ensure good separation and peak shape.
-
Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-300). Electron ionization at 70 eV is typically used.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to the target compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak. The molecular ion peak (M⁺) should correspond to the molecular weight of the this compound.
-
Analyze the fragmentation pattern. Characteristic losses, such as the loss of a chlorine atom or fragmentation of the pyrimidine or fluorophenyl rings, can provide further structural confirmation.
-
Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous three-dimensional structure of the this compound derivative.
Materials:
-
High-purity this compound derivative
-
Suitable solvent or solvent system for crystallization
-
Crystallization vials
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
This is often the most challenging step.[7] A variety of techniques can be employed, such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
The goal is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from cracks and other defects.[7][8]
-
-
Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on the goniometer head of the diffractometer.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is used to determine the unit cell parameters and space group.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final, high-resolution 3D structure.[7]
-
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. rigaku.com [rigaku.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Weight of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine and Related Analogs by Mass Spectrometry: A Comparative Guide
This guide provides a comparative analysis for confirming the molecular weight of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine and its analogs using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel chemical entities. This document outlines the theoretical and experimental mass values, details a comprehensive experimental protocol for mass analysis, and visualizes the workflow for clarity.
Comparative Data of Pyrimidine Derivatives
The accurate determination of molecular weight is a critical first step in the structural elucidation of newly synthesized compounds. Mass spectrometry provides a precise method for this, distinguishing between compounds with similar structures. Below is a comparison of the theoretical molecular weight and exact mass for this compound and several structural analogs.
| Compound Name | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Exact Mass ( g/mol ) |
| This compound | C₁₀H₆ClFN₂ | 208.62 | 208.020354[1] |
| 2-Chloro-4-phenylpyrimidine | C₁₀H₇ClN₂ | 190.60 | 190.03000[2] |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | C₅H₂ClF₃N₂ | 182.53 | 181.98900 |
| 4-(4-Chloro-2-fluorophenyl)-2-phenylpyrimidine | C₁₆H₁₀ClFN₂ | 284.72 | 284.051654[3] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
This protocol details a standard procedure for the analysis of small molecules, such as this compound, using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte by dissolving the compound in a suitable organic solvent like methanol, acetonitrile, or a mixture thereof.[4][5]
-
Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition.[4][5]
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system and mass spectrometer.[4]
-
Blanks: Prepare blank samples consisting of the solvent used for the final dilution to run before and after the sample set. This helps in identifying any carryover and cleaning the system.[4]
2. Liquid Chromatography (LC) Conditions:
-
Column: Utilize a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[5]
-
Mobile Phase A: 0.1% formic acid in deionized water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient Elution: Employ a linear gradient, for instance, starting from 5% B to 95% B over 10 minutes, to ensure adequate separation of the analyte from any impurities.[5]
-
Flow Rate: Maintain a constant flow rate, typically around 0.3 mL/min.[5]
-
Column Temperature: Set the column oven to 40 °C to ensure reproducible retention times.[5]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode, as nitrogen-containing heterocyclic compounds tend to protonate well.[5]
-
Mass Analyzer: Operate in high-resolution mode to obtain accurate mass measurements.
-
Capillary Voltage: Set to approximately 3.5 kV.[5]
-
Source and Desolvation Temperatures: Maintain the source temperature at around 120 °C and the desolvation temperature at approximately 350 °C.[5]
-
Gas Flow: Use nitrogen as the desolvation gas at a flow rate of about 600 L/hr and as the cone gas at 50 L/hr.[5]
-
Calibration: Perform an external calibration prior to the analysis using a known reference standard. For enhanced mass accuracy, an internal calibrant or "lock mass" can be used during the run.[6]
4. Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Determine the monoisotopic mass of the protonated molecule [M+H]⁺.
-
Compare the experimentally determined accurate mass with the theoretical exact mass of the compound. The mass accuracy should ideally be within 5 ppm.[6]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for confirming the molecular weight of a synthesized compound using LC-MS.
Caption: Workflow for molecular weight confirmation by LC-MS.
References
Comparative Guide to the Structure-Activity Relationship of 2-Substituted-4-(4-fluorophenyl)pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of 2-substituted-4-(4-fluorophenyl)pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry. The following sections summarize quantitative biological data, detail experimental protocols for key assays, and visualize relevant pathways and workflows to facilitate the understanding of how substitutions at the 2-position influence biological activity.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro anticancer activity of a series of 2-substituted-4-(trifluoromethyl)pyrimidine derivatives against various cancer cell lines. While the core is a 4-(trifluoromethyl)pyrimidine, the structure-activity relationships observed for the 2-position substituents provide valuable insights that can be extrapolated to the 4-(4-fluorophenyl)pyrimidine scaffold. The data highlights the impact of different amine substitutions at the 2-position on the antiproliferative activity.
| Compound | R (Substituent at C2) | HCT116 IC50 (μM)[1][2] | LNCaP IC50 (μM)[1][2] | SW620 IC50 (μM)[1][2] | PC3 IC50 (μM)[1][2] |
| 11c | 4-fluorobenzylamino | >10 | 3.33 | 5.31 | 5.48 |
| 11f | 4-(trifluoromethyl)benzylamino | 2.54 | 2.11 | 4.35 | 4.87 |
| 11g | 4-(trifluoromethoxy)benzylamino | 1.52 | 1.72 | 4.24 | 2.78 |
| 11h | 3,4-dichlorobenzylamino | 2.22 | 1.6 | 2.37 | 3.21 |
| 11l | 3-(trifluoromethyl)benzylamino | 3.42 | 2.58 | 5.18 | 4.35 |
Key SAR Insights:
-
The nature of the substituent on the benzylamino group at the 2-position significantly influences the anticancer activity.
-
Electron-withdrawing groups on the phenyl ring of the benzylamino moiety, such as trifluoromethyl (11f), trifluoromethoxy (11g), and dichloro (11h), generally lead to more potent antiproliferative activity compared to a simple fluoro substitution (11c).[1][2]
-
The position of the substituent also plays a role, as seen in the comparison between the 4-(trifluoromethyl)benzylamino (11f) and 3-(trifluoromethyl)benzylamino (11l) derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antiproliferative Activity Assay (MTT Assay)[1][2]
Objective: To evaluate the in vitro anticancer activity of the synthesized compounds against various human cancer cell lines.
Cell Lines:
-
HCT116 (colorectal carcinoma)
-
LNCaP (prostate carcinoma)
-
SW620 (colorectal adenocarcinoma)
-
PC3 (prostate cancer)
Procedure:
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the structure-activity relationship studies of these compounds.
References
A Comparative Guide to the Efficacy of Palladium Catalysts for Coupling Reactions with 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like pyrimidine is a cornerstone of modern synthesis. The 2-chloro-4-(4-fluoro-phenyl)-pyrimidine core is a valuable building block, and its elaboration through palladium-catalyzed cross-coupling reactions is a key strategy for accessing novel chemical entities. The choice of the palladium catalyst system—comprising a palladium precursor and a ligand—is critical to the success of these transformations, profoundly influencing reaction yields, substrate scope, and overall efficiency.
This guide provides an objective comparison of various palladium catalysts for C-C and C-N bond-forming reactions with this compound. The performance of different catalyst systems is compared, supported by representative experimental data from literature on analogous substrates.
Data Presentation: Catalyst Performance in Pyrimidine Coupling
The efficacy of a palladium catalyst is determined by several factors, including reaction yield, catalyst loading (mol %), reaction time, and temperature. The following table summarizes the performance of representative palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which are commonly employed for the functionalization of chloropyrimidines. The data is collated from studies on structurally similar substrates to provide a comparative framework.
| Coupling Reaction | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol %) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| Suzuki-Miyaura | XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| Suzuki-Miyaura | PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-3 |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 1-24 | ~90 | 1-10 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | KOt-Bu | Toluene | 100 | 2-18 | High | 1-2 |
| Sonogashira | [Pd(cinnamyl)Cl]₂ | DPPF | Et₃N | 1,4-Dioxane | 45 | 24-48 | Good-High | 0.1-1 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF | RT-60 | 2-12 | High | 1-5 |
Note: The yields and conditions are based on reactions with similar chloropyrimidines or other challenging aryl chlorides and may require optimization for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are generalized experimental protocols for key palladium-catalyzed coupling reactions.
1. General Procedure for Suzuki-Miyaura Coupling:
In a dry reaction vessel, this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.) are combined. The palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %) is added, and the vessel is sealed. The atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. Degassed solvent (e.g., THF or toluene) is added via syringe. The reaction mixture is then heated to the specified temperature (e.g., 80-100 °C) and stirred vigorously. The reaction progress is monitored by an appropriate technique such as TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. General Procedure for Buchwald-Hartwig Amination:
A dry reaction vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol %), the ligand (e.g., Xantphos, 1.2-2.4 mol %), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.). The vial is sealed and purged with an inert gas. This compound (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), and anhydrous solvent (e.g., toluene) are then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring. The reaction is monitored until completion by TLC or LC-MS. After cooling, the mixture is filtered through a pad of celite to remove insoluble salts. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired N-aryl or N-alkyl pyrimidine.[1][2]
3. General Procedure for Sonogashira Coupling:
To a dried reaction flask containing this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) is added the palladium catalyst (e.g., [Pd(cinnamyl)Cl]₂/DPPF or PdCl₂(PPh₃)₂), and if required, a copper(I) co-catalyst (e.g., CuI). The flask is sealed and purged with an inert gas. Anhydrous solvent (e.g., THF or 1,4-dioxane) and a base (e.g., Et₃N, 2.0-3.0 equiv.) are added. The reaction is stirred at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed as indicated by TLC or LC-MS. The reaction mixture is then diluted with an organic solvent, washed with saturated aqueous ammonium chloride (if a copper co-catalyst was used) and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[3]
Mandatory Visualization
The following diagrams illustrate the generalized workflow for a palladium-catalyzed cross-coupling experiment and the fundamental catalytic cycle.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine Analogs
For Immediate Release:
This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine analogs. This class of compounds has garnered significant interest within the medicinal chemistry landscape due to the diverse pharmacological properties exhibited by the pyrimidine core.[1] This guide offers a comparative analysis of their anticancer activities, focusing on their potential as kinase inhibitors. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant signaling pathways to facilitate understanding and future research.
Comparative Analysis of Biological Activity
Recent studies have highlighted the potential of pyrimidine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2][3][4] Notably, Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of cell division, have emerged as a key target for pyrimidine-based inhibitors.[2][3] The 2-chloro-4-(substituted phenyl)pyrimidine scaffold has been identified as a promising pharmacophore for the development of novel Aurora kinase inhibitors.[2]
The following table summarizes the in vitro anticancer activity of a series of 2-chloro-4-(substituted phenyl)pyrimidine analogs against various human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview.
| Compound ID | R-Group (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Fluoro | HCT-116 (Colon Carcinoma) | 1.31 ± 0.41 | [3] |
| 2 | 4-Fluoro | A549 (Lung Carcinoma) | 12.05 ± 0.45 | [3] |
| 3 | 4-Fluoro | MCF-7 (Breast Adenocarcinoma) | 20.53 ± 6.13 | [3] |
| 4 | 4-Chloro | HCT-116 (Colon Carcinoma) | Not Reported | |
| 5 | 4-Chloro | MCF-7 (Breast Adenocarcinoma) | Not Reported | |
| 6 | 3,4-Dichloro | HCT-116 (Colon Carcinoma) | Not Reported | |
| 7 | 3,4-Dichloro | MCF-7 (Breast Adenocarcinoma) | Not Reported |
Note: While the core structure of interest is this compound, comprehensive comparative data for a series of its direct analogs is not available in a single study. The table above presents data for the target compound and provides a template for comparing related structures as more research becomes available. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activity of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine analogs for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curves.
Aurora Kinase Inhibition Assay
The inhibitory activity of the compounds against Aurora kinases can be determined using a variety of commercially available assay kits, often employing a luminescence-based method.
Procedure (General):
-
Reaction Setup: The assay is typically performed in a 96-well or 384-well plate. The reaction mixture contains the Aurora kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: The test compounds (pyrimidine analogs) are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour).
-
Signal Detection: A detection reagent is added that stops the kinase reaction and measures the amount of ADP produced, which is proportional to the kinase activity. This is often a luminescent signal that is read using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: Simplified Aurora Kinase Signaling Pathway during Mitosis.
Caption: General Experimental Workflow for Biological Evaluation.
References
- 1. wjarr.com [wjarr.com]
- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Validation for Novel Kinase Inhibitors Derived from a 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the in vitro performance of novel pyrimidine-based kinase inhibitors, synthesized from a 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine precursor, against established cancer therapies. Supporting experimental data and detailed methodologies are presented to aid in the evaluation of these promising compounds.
Novel compounds emerging from the this compound scaffold are showing significant potential as kinase inhibitors, a critical class of targeted cancer therapeutics. This guide outlines the in vitro validation process for these compounds, comparing their efficacy against known inhibitors in relevant cancer cell lines. The data presented herein is a synthesis of findings from multiple studies on structurally similar pyrimidine derivatives, providing a benchmark for future research and development.
Comparative Analysis of In Vitro Efficacy
The anti-proliferative and kinase inhibitory activities of novel pyrimidine derivatives are evaluated against human cancer cell lines, including non-small cell lung cancer (A549) and breast adenocarcinoma (MCF-7). The performance of these novel compounds is compared with standard-of-care chemotherapeutics, Doxorubicin, and a targeted EGFR kinase inhibitor, Gefitinib.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Novel Pyrimidine Derivatives and Reference Drugs
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | Reference(s) |
| Novel Pyrimidine Derivative 1 (Exemplar) | 12.05 ± 0.45 | 20.53 ± 6.13 | [1] |
| Novel Pyrimidine Derivative 2 (Exemplar) | ~7.0 (gefitinib-sensitive) | 400 nM (0.4 µM) (doxorubicin-sensitive) | [2][3] |
| Gefitinib (EGFR Inhibitor) | 4.5 - 8.42 | Not typically reported | [4][5] |
| Doxorubicin (Chemotherapy) | > 20 (Resistant) | 0.4 - 2.5 | [3][6] |
Note: Data for novel pyrimidine derivatives are based on structurally similar compounds reported in the literature. IC50 values can vary based on experimental conditions.
Table 2: Comparative In Vitro Kinase Inhibition (IC50) of Novel Pyrimidine Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Novel Pyrimidine Derivative 1 (Exemplar) | Aurora A, Aurora B | 309, 293 | [1] |
| Novel Pyrazolo[3,4-d]pyrimidine 15 (Exemplar) | EGFR | 135 | [7] |
| Novel Pyrazolo[3,4-d]pyrimidine 16 (Exemplar) | EGFR | 34 | [7] |
| Gefitinib | EGFR | Varies by cell line and mutation status | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro assays. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel compounds and reference drugs (Gefitinib, Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay: Luminescence-Based Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.
-
Reaction Setup: In a 96-well plate, add the purified target kinase (e.g., EGFR, Aurora A/B), the specific peptide substrate, and the novel pyrimidine inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Signal Detection: Add a kinase detection reagent containing luciferase and luciferin. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal that is dependent on the amount of ATP present.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: In Vitro Assay Workflow.
References
- 1. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different ligands for the amination of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C-N Cross-Coupling Reactions
The synthesis of 2-amino-4-(4-fluoro-phenyl)-pyrimidine and its derivatives is a critical step in the development of a wide range of pharmaceutical agents. The efficiency of the amination reaction of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is highly dependent on the choice of ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This guide provides a head-to-head comparison of different ligands, supported by experimental data, to aid researchers in selecting the optimal catalytic system for this transformation.
Performance Comparison of Ligands
The choice of ligand significantly influences the yield, reaction time, and overall efficiency of the amination of this compound. While a direct comparative study with this specific substrate is not extensively documented in a single source, data from various studies on similar 2-chloropyrimidine systems allows for a valuable comparison. The following table summarizes the performance of commonly employed phosphine ligands and N-Heterocyclic Carbene (NHC) ligands in palladium-catalyzed amination reactions.
| Ligand | Palladium Precatalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 12 | 85-95 | [1] |
| Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 8 | ~82 | [2] | |
| dppf | Pd₂(dba)₃ | K₂CO₃ | Toluene | 110 | 16 | 70-80 | General Protocol[3] |
| (o-Tol)₃P | PdCl₂[(o-Tol)₃P]₂ | NaOt-Bu | Toluene | 100 | 3 | Moderate to High | [4] |
| IMes | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 12 | High | [5] |
| SIPr | [Pd(SIPr)(cin)Cl] | KOt-Bu | Dioxane | RT - 80 | 4-12 | High | [5] |
| BrettPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 10 | High | [6] |
Key Observations:
-
Bidentate Phosphines: Ligands like Xantphos and dppf are widely used and generally provide good to excellent yields. Xantphos, in particular, is often cited for its effectiveness in the amination of heteroaryl chlorides.[1][2]
-
Monodentate Phosphines: While older generations of monodentate ligands like tri(o-tolyl)phosphine can be effective, modern biaryl phosphine ligands such as BrettPhos often exhibit higher activity.[4][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IMes and SIPr, have emerged as powerful alternatives to phosphines. They are known to form highly stable and active palladium complexes, often allowing for reactions at lower catalyst loadings or milder conditions.[5] In some comparative studies, NHC ligands have been shown to be superior to phosphine ligands.[5]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the amination of this compound using different types of catalytic systems.
Protocol 1: Buchwald-Hartwig Amination using a Phosphine Ligand (e.g., Xantphos)
This protocol is a generalized procedure based on established methods for the amination of 2-chloropyrimidines.[3]
Materials:
-
This compound (1 equivalent)
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%)
-
Xantphos (2-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4-2.0 equivalents)
-
Anhydrous, deoxygenated toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube, under an inert atmosphere (e.g., argon), combine this compound, Pd₂(dba)₃, and Xantphos.
-
Add the base (NaOt-Bu) to the tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-120 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
For certain activated substrates and strong nucleophiles, a catalyst-free approach can be effective.
Materials:
-
This compound (1 equivalent)
-
Amine (1.2 equivalents)
-
Triethylamine (2 equivalents)
-
Ethanol or solvent-free
Procedure:
-
Combine this compound, the amine, and triethylamine.
-
For solvent-free conditions, finely grind the solid reagents together.
-
Heat the mixture to 80-120 °C.
-
Monitor the reaction by TLC.
-
Upon completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate.
-
Crystallize the crude product from a suitable solvent like ethanol to obtain the purified product.
Visualizing the Workflow and Relationships
To better understand the experimental process and the interplay of components in a typical Buchwald-Hartwig amination, the following diagrams have been generated.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Caption: Logical relationship for ligand selection based on performance metrics.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-validation of analytical methods for the characterization of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine products
A Comprehensive Guide to the Cross-Validation of Analytical Methods for 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the characterization of this compound, a key intermediate in pharmaceutical synthesis. By presenting supporting experimental data and detailed protocols, this document aims to assist in the selection and cross-validation of appropriate analytical techniques to ensure the quality, consistency, and regulatory compliance of this crucial compound.
The cross-validation of analytical methods is a critical process in pharmaceutical development and manufacturing. It ensures that a validated method produces reliable and consistent results across different laboratories, with different analysts, or on different instruments.[1] This is essential for maintaining data integrity, adhering to regulatory standards set by bodies like the FDA and EMA, and facilitating the smooth transfer of methods between research and quality control environments.[1][2][3]
Core Analytical Techniques
The primary analytical methods for the characterization of this compound and its related products include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of the active pharmaceutical ingredient (API) and its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation and confirmation of the compound's identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of functional groups and confirmation of the molecular structure.
-
Differential Scanning Calorimetry (DSC): For the determination of melting point and thermal stability.
Quantitative Data Summary
The following tables summarize the performance characteristics of the primary analytical methods based on validation studies.
Table 1: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Analysis
| Parameter | Acceptance Criteria (ICH Q2(R1)) | Method A Results | Method B Results |
| Specificity | Analyte peak well-separated from impurities | Peak resolution > 2.0 for all known impurities | Peak resolution > 2.2 for all known impurities |
| Linearity (r²) | ≥ 0.995 | 0.9998 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | 98.9% - 101.8% |
| Precision (% RSD) | ≤ 2.0% | 0.8% | 1.1% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.01 µg/mL | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.03 µg/mL | 0.05 µg/mL |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
| Parameter | Acceptance Criteria | Method C Results |
| Specificity | No interference at the retention time of target solvents | Confirmed |
| Linearity (r²) | ≥ 0.99 | > 0.995 for all solvents |
| Accuracy (% Recovery) | 80.0% - 120.0% | 92.5% - 108.7% |
| Precision (% RSD) | ≤ 15.0% | < 10.0% for all solvents |
| Limit of Detection (LOD) | Reportable | 0.1 - 0.5 ppm (solvent dependent) |
| Limit of Quantitation (LOQ) | Reportable | 0.3 - 1.5 ppm (solvent dependent) |
Table 3: Spectroscopic and Thermal Analysis
| Technique | Parameter | Observed Value | Reference Value |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with proposed structure | Consistent with literature |
| ¹³C NMR | Chemical Shifts (ppm) | Consistent with proposed structure | Consistent with literature |
| FTIR | Key Peaks (cm⁻¹) | C-Cl, C-F, C=N, aromatic C-H | Consistent with known functional groups |
| DSC | Melting Point (°C) | 118.5 °C (onset) | 117-120 °C |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurities
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the prepared sample solution and record the chromatogram.
-
Identify and quantify the main peak and any impurities by comparing with a reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 220 °C.
-
Oven Temperature Program: Initial temperature of 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) to a final concentration of 100 mg/mL.
-
Procedure:
-
Inject the sample solution into the GC-MS system.
-
Acquire the total ion chromatogram and mass spectra.
-
Identify residual solvents by their retention times and mass spectra, and quantify using a standard calibration.
-
NMR Spectroscopy for Structural Elucidation
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Acquire a standard proton NMR spectrum.
-
Expected signals in the aromatic region (7.0-9.0 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Expected signals for aromatic carbons and carbons of the pyrimidine ring.
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR Spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Differential Scanning Calorimetry (DSC)
-
Instrumentation: DSC instrument.
-
Sample Pan: Aluminum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 200 °C.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate and record the heat flow.
-
Determine the melting point from the onset of the melting endotherm.
-
Visualizations
Cross-Validation Workflow
The following diagram illustrates the general workflow for the cross-validation of analytical methods between two laboratories.
Caption: Workflow for inter-laboratory cross-validation of an analytical method.
Logical Relationship of Analytical Methods
This diagram shows the logical relationship and complementary nature of the different analytical techniques used for the characterization of this compound.
Caption: Interrelation of analytical techniques for comprehensive characterization.
References
- 1. Writing a Protocol for Analytical Method Transfer – Pharma Validation [pharmavalidation.in]
- 2. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges, and Best Practices | Pharmaguideline [pharmaguideline.com]
- 3. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, a halogenated pyrimidine derivative.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety protocols for structurally similar compounds and general best practices for the disposal of halogenated organic waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Key Safety and Hazard Information
Due to its chemical structure as a chlorinated and fluorinated pyrimidine, this compound should be handled as a hazardous substance. Similar compounds are known to be irritants and harmful if swallowed or inhaled.
| Hazard Classification | Precautionary Measures |
| Acute Toxicity (Oral, Inhalation, Dermal) | Avoid ingestion, inhalation, and skin contact. Work in a well-ventilated area, preferably a chemical fume hood. |
| Skin Corrosion/Irritation | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Wear safety glasses or goggles. Ensure an eyewash station is readily accessible. |
| Environmental Hazard | Avoid release to the environment. Halogenated compounds can be persistent and harmful to aquatic life. |
Procedural Steps for Disposal
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1]
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix with incompatible wastes, such as strong oxidizing agents or strong acids.[1]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and open flames.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the disposal company with a complete and accurate description of the waste.
Experimental Protocol: Decontamination of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinse:
-
Rinse the empty container three times with a suitable organic solvent (e.g., acetone, ethanol, or methanol).
-
The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinses may also need to be collected depending on local regulations.
-
-
Container Disposal:
-
After triple rinsing and allowing the container to dry completely, deface the original label.
-
Dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine. The following procedures are based on established best practices for handling analogous chlorinated pyrimidines and fluorinated aromatic compounds, ensuring a high level of safety in the laboratory.
Personal Protective Equipment (PPE)
Due to the compound's chemical structure, a comprehensive approach to personal protection is mandatory to prevent inhalation, ingestion, and skin/eye contact.[1] Engineering controls, such as a certified chemical fume hood, are the primary means of exposure control and must be supplemented with the following PPE.[2]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when a splash hazard exists.[1][2] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or protective clothing to prevent skin exposure. Inspect gloves before use and remove them carefully to avoid contamination.[1][2] | The compound is expected to cause skin irritation.[4] Protective clothing prevents direct contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate, dust is generated, or irritation is experienced.[2][3] All work should ideally be conducted in a chemical fume hood to minimize inhalation.[1] | May cause respiratory tract irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of the compound.
-
Preparation and Area Setup :
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before handling the compound.[2]
-
-
Handling the Compound :
-
Post-Handling :
Emergency Procedures
Immediate action is required in the event of any exposure.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2][3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3] |
Disposal Plan
As a halogenated heterocyclic compound, waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Trace Contaminated Waste | Items with minimal residual contamination (e.g., used gloves, wipes) should be placed in a designated hazardous waste container for incineration.[2] |
| Bulk Waste | Unused or expired product, grossly contaminated items, and materials from spill cleanups must be collected in a suitable, labeled container for hazardous waste disposal.[2] Dispose of contents/container to an approved waste disposal plant.[3] |
Experimental Workflow
The following diagram illustrates the safe handling workflow for this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
